molecular formula C10H11BrN4S B1381371 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 1395492-72-4

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B1381371
CAS No.: 1395492-72-4
M. Wt: 299.19 g/mol
InChI Key: VFMXNDQBLSNLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the thieno[2,3-d]pyrimidine family, which is recognized as a privileged structure due to its structural resemblance to purine bases, allowing it to interact effectively with a variety of enzymatic targets . The core structure serves as a key intermediate for the design and synthesis of potential therapeutic agents. Its primary research value lies in its application as a precursor for the development of potent kinase inhibitors . Specifically, derivatives based on the thieno[2,3-d]pyrimidine core have been extensively explored as dual inhibitors of VEGFR-2 and EGFR , two critical tyrosine kinases implicated in tumor growth, proliferation, and angiogenesis . Such dual-targeting inhibitors represent a promising strategy in oncology research to enhance therapeutic efficacy and overcome drug resistance in cancers like breast cancer . The bromo substituent at the 6-position provides a synthetic handle for further functionalization via cross-coupling reactions, enabling rapid diversification of the molecule. The piperazinyl group at the 4-position is a common pharmacophoric feature that can enhance binding affinity and solubility . Beyond oncology, this scaffold shows promise in other research areas. Thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Leishmania N-myristoyltransferase (NMT) , a validated drug target for leishmaniasis, a neglected tropical disease . This highlights the compound's utility in infectious disease research. Researchers value this chemical for its versatility in constructing focused libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only and is not intended for diagnostic or therapeutic applications, or human consumption.

Properties

IUPAC Name

6-bromo-4-piperazin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4S/c11-8-5-7-9(13-6-14-10(7)16-8)15-3-1-12-2-4-15/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMXNDQBLSNLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(SC3=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Privileged "Dual-Vector" Scaffold for Kinase Inhibitor Design

Executive Summary

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a high-value heterocyclic intermediate employed primarily in the discovery of ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, EGFR, VEGFR).

Functioning as a bioisostere of quinazoline and purine , this scaffold offers two distinct vectors for chemical elaboration:

  • The C4-Piperazine Moiety: A solubilizing group that projects into the solvent-exposed region of the kinase binding pocket, offering a nucleophilic handle (secondary amine) for pharmacokinetic (PK) optimization.

  • The C6-Bromine Handle: An electrophilic site on the thiophene ring positioned to access the hydrophobic selectivity pocket (Gatekeeper/Back-pocket) via palladium-catalyzed cross-coupling.

This guide details the physicochemical profile, synthetic pathways, and divergent reactivity of this scaffold, providing a roadmap for its utilization in medicinal chemistry campaigns.

Physicochemical Profile & Structural Analysis[1][2][3]

The molecule combines a lipophilic fused heteroaromatic core with a polar, ionizable piperazine tail. This balance is critical for drug-likeness, allowing the core to penetrate hydrophobic binding clefts while maintaining aqueous solubility.

Calculated Properties (In Silico)

Data based on consensus algorithms for the free base form.

PropertyValue (Approx.)Significance in Drug Design
Molecular Formula C₁₀H₁₂BrN₄SCore composition.[1][2]
Molecular Weight ~299.2 g/mol Leaves room for elaboration (Rule of 5 compliant).
cLogP 1.8 – 2.2Moderate lipophilicity; suitable for cell permeability.
TPSA ~55 ŲGood oral bioavailability potential (<140 Ų).
pKa (Piperazine N) ~9.8Protonated at physiological pH (7.4), enhancing solubility.
pKa (Pyridine N) ~2.5Unlikely to be protonated; serves as H-bond acceptor in hinge region.
H-Bond Donors 1 (NH)Piperazine NH.
H-Bond Acceptors 4Pyrimidine nitrogens (N1, N3), Piperazine nitrogens.
Electronic Distribution[6]
  • Thiophene Ring (Electron Rich): The sulfur atom donates electron density, making the C6 position susceptible to electrophilic halogenation (if not pre-functionalized) but also activating the C-Br bond for oxidative addition with Pd(0).

  • Pyrimidine Ring (Electron Deficient): The N1 and N3 atoms pull density, facilitating Nucleophilic Aromatic Substitution (SnAr) at the C4 position during synthesis.

Synthetic Routes & Process Chemistry

The synthesis of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine typically follows a convergent linear sequence starting from 2-aminothiophene derivatives.

Primary Synthetic Workflow

The most robust route proceeds via the Gewald Reaction product (2-aminothiophene-3-carboxylate), followed by cyclization, chlorination, and amine displacement.

Step-by-Step Protocol:
  • Cyclization: Reflux 2-amino-3-(methoxycarbonyl)thiophene with formamide or formamidine acetate to yield thieno[2,3-d]pyrimidin-4(3H)-one .

  • Bromination: Electrophilic bromination using Bromine (

    
    ) or N-Bromosuccinimide (NBS) in acetic acid targets the C6 position of the thiophene ring.
    
    • Note: If the starting thiophene was already brominated, this step is skipped.

  • Chlorination (Activation): Treatment of the 4-one intermediate with Phosphorus Oxychloride (

    
    ) (neat or in toluene) at reflux converts the tautomerizable amide oxygen into a good leaving group (chloride), yielding 6-bromo-4-chlorothieno[2,3-d]pyrimidine .
    
  • SnAr Displacement: Reaction with excess piperazine (3–5 equivalents) in ethanol, DMF, or dioxane at ambient temperature or mild heat (

    
    ) displaces the chloride.
    
    • Critical Control: Excess piperazine prevents the formation of the bis-substituted dimer.

Visualization of Synthesis

The following diagram illustrates the critical intermediates and reagents.

Synthesis Start 2-Amino-3-cyano/carboxy thiophene Cyclization Step 1: Cyclization (Formamide, Reflux) Start->Cyclization Inter1 Thieno[2,3-d] pyrimidin-4-one Cyclization->Inter1 Bromination Step 2: Bromination (Br2/AcOH or NBS) Inter1->Bromination Inter2 6-Bromo-thieno [2,3-d]pyrimidin-4-one Bromination->Inter2 Chlorination Step 3: Chlorination (POCl3, Reflux) Inter2->Chlorination Inter3 6-Bromo-4-chloro thieno[2,3-d]pyrimidine Chlorination->Inter3 SnAr Step 4: SnAr (Piperazine, EtOH) Inter3->SnAr Final 6-Bromo-4-(piperazin-1-yl) thieno[2,3-d]pyrimidine SnAr->Final

Caption: Linear synthesis of the target scaffold. The 4-chloro intermediate (yellow) is the critical divergence point.

Reactivity & Functionalization (The "Dual-Vector" Strategy)

This scaffold allows medicinal chemists to independently optimize two regions of the molecule.

Vector A: The Piperazine Nitrogen (Solvent Front)

The secondary amine of the piperazine is a robust nucleophile. It is typically modified to adjust ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides (common in kinase inhibitors to pick up H-bonds).

  • Reductive Amination: Reaction with aldehydes/ketones to form tertiary amines.

Vector B: The C6-Bromine (Selectivity Pocket)

The C-Br bond on the electron-rich thiophene ring is highly reactive toward Palladium(0) oxidative addition. This vector is used to extend the molecule deep into the kinase hydrophobic pocket.

  • Suzuki-Miyaura Coupling: Coupling with aryl/heteroaryl boronic acids. This is the most common transformation to install the "tail" of the inhibitor.

  • Sonogashira Coupling: Coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: Displacement of Br with amines (less common due to competing reactivity if the piperazine is not protected, but possible).

Reactivity Workflow Diagram

This diagram maps the divergent chemical space accessible from the core scaffold.

Reactivity cluster_A Vector A: Piperazine Modification (Solubility & Solvent Interaction) cluster_B Vector B: Thiophene C6 Modification (Hydrophobic Pocket Selectivity) Core 6-Bromo-4-(piperazin-1-yl) thieno[2,3-d]pyrimidine Amide Amide Formation (R-COOH, HATU) Core->Amide Sulfonamide Sulfonylation (R-SO2Cl, TEA) Core->Sulfonamide RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Core->RedAm Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI, Pd) Core->Sonogashira Buchwald Buchwald Amination (Ar-NH2, Pd-Ligand) Core->Buchwald

Caption: Divergent synthesis map. Blue paths modify the solvent-exposed tail; Red paths target the hydrophobic pocket.

Experimental Protocol: Suzuki Coupling at C6

As the most critical step for generating SAR libraries, the Suzuki coupling protocol requires careful control of catalyst and base to prevent dehalogenation or poisoning by the free amine.

Objective: Couple 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine with Phenylboronic acid.

  • Reagents:

    • Scaffold (1.0 eq)

    • Aryl Boronic Acid (1.2 – 1.5 eq)

    • Catalyst:

      
       (5 mol%) is preferred for its stability and efficiency with heteroaryl halides.
      
    • Base:

      
       (2M aqueous solution, 3.0 eq) or 
      
      
      
      (solid).
    • Solvent: 1,4-Dioxane or DME (degassed).

  • Procedure:

    • Charge a microwave vial with the scaffold, boronic acid, and Pd catalyst.

    • Seal and purge with Nitrogen/Argon for 5 minutes.

    • Add degassed solvent and aqueous base via syringe.

    • Reaction: Heat to

      
       (oil bath) for 4–12 hours OR Microwave irradiation at 
      
      
      
      for 30 minutes.
    • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

    • Purification: Flash chromatography (DCM/MeOH gradient). The free piperazine may streak; adding 1%

      
       or 
      
      
      
      to the eluent is recommended.

Troubleshooting:

  • Low Yield? The free secondary amine of the piperazine can coordinate to Pd. Solution: Use the N-Boc protected piperazine analogue for the coupling, then deprotect (TFA/DCM) in the final step.

References

  • Synthesis of Thienopyrimidine Scaffolds

    • Title: Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine.
    • Source: ResearchGate / Synthetic Communic
    • URL:

  • Medicinal Chemistry Applications (Kinase Inhibition)

    • Title: Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[3][2]

    • Source: European Journal of Medicinal Chemistry.
    • URL:

  • Structure-Activity Relationships (SAR)

    • Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors.
    • Source: Bioorganic Chemistry (PubMed).[4]

    • URL:

  • General Chemical Properties

    • Title: 4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine (Analogous Structure Data).[5]

    • Source: PubChem.[5][6][7][8]

    • URL:

Sources

The Halogen Paradox: Navigating the Physicochemical Landscape of Brominated Thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Solubility Profile of Brominated Thienopyrimidines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Application Scientists, and Preclinical Researchers

Executive Summary

Thienopyrimidines serve as critical bioisosteres to quinazolines and purines in kinase inhibitor discovery (e.g., EGFR, PI3K) and antimicrobial research. While the thienopyrimidine scaffold offers a rigid, planar template for ATP-competitive binding, the introduction of bromine—often for halogen bonding or as a synthetic handle—dramatically alters the physicochemical profile.

This guide analyzes the molecular weight (MW) and solubility trade-offs inherent to brominated thienopyrimidines. It provides a causal analysis of solubility attrition and details self-validating protocols for kinetic and thermodynamic solubility assessment.

The Physicochemical Landscape

The "Heavy Atom" Impact on Molecular Weight

The thienopyrimidine core (thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine) is relatively compact. However, bromine is a massive substituent (Atomic Mass


 79.9 amu). Its introduction swiftly pushes a lead compound toward the upper limits of Lipinski’s Rule of 5 (Ro5).

Comparative Physicochemical Shift:

Compound ClassApprox.[1][2][3][4][5][6][7][8] MW (Da)cLogP (Est.)Lipinski Status
Unsubstituted Core (C

H

N

S)
~136.18~1.3Compliant
Mono-bromo Derivative (+Br)~215.00~2.0 - 2.5Compliant
Dibromo Derivative (+2Br)~294.00~3.1 - 3.8Compliant
Functionalized Lead (Br + Phenyl/Amine tail)450 - 550+ > 4.5 Borderline / Violated

Critical Insight: While a simple brominated core appears compliant, the final drug candidate usually requires additional solubilizing tails (morpholine, piperazine). The presence of bromine essentially "steals" ~80 Da of molecular weight "budget" that could otherwise be used for polar solubilizing groups.

The Solubility Cliff: Lattice Energy vs. Solvation

Brominated thienopyrimidines often exhibit the "Brick Dust" phenomenon—high melting point and low aqueous solubility.

  • Planarity & Stacking: The fused thiophene-pyrimidine system is planar, facilitating strong

    
    -
    
    
    
    stacking in the solid state.
  • Lipophilicity: Bromine is highly lipophilic. It increases the partition coefficient (LogP), reducing the energy gain from aqueous solvation.

  • Halogen Bonding: While bromine can form favorable

    
    -hole interactions with carbonyl backbone atoms in a protein target, these same interactions can stabilize the crystal lattice, making the solid harder to dissolve.
    

Experimental Protocols: Measuring the Unmeasurable

Accurate solubility profiling requires distinguishing between Kinetic (precipitation from DMSO) and Thermodynamic (equilibrium from solid) solubility.[8][9][10]

Protocol A: High-Throughput Kinetic Solubility (Early Screening)

Use this for rapid ranking of library hits.

Principle: Measures the concentration at which a compound precipitates when a DMSO stock is spiked into an aqueous buffer.[9][10]

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution of the brominated thienopyrimidine in 100% DMSO.

  • Spike: Add 5

    
    L of stock to 195 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final DMSO = 2.5%).
  • Incubation: Shake for 2 hours at room temperature (RT).

  • Filtration: Filter using a 0.45

    
    m chemically resistant filter plate (e.g., PVDF) to remove amorphous precipitate.
    
  • Quantification: Analyze filtrate via UV-Vis (254/280 nm) or LC-MS against a calibration curve.

Self-Validating Step: Include a control compound with known low solubility (e.g., Indomethacin) and high solubility (e.g., Caffeine) on every plate. If Caffeine precipitates or Indomethacin reads high, the filtration step has failed.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for Lead Optimization and Pre-formulation.

Principle: Determines the saturation concentration in equilibrium with the crystalline solid. This accounts for the high lattice energy of brominated scaffolds.

Workflow:

  • Saturation: Weigh ~1-2 mg of solid, crystalline compound into a chemically inert glass vial.

  • Solvent Addition: Add 1 mL of buffer (e.g., Simulated Intestinal Fluid or PBS pH 7.4).

  • Equilibration: Agitate (stir bar or shaker) for 24 to 48 hours at 25°C. Note: Brominated compounds often have slow dissolution kinetics.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22

    
    m PTFE).
    
  • Analysis: Quantify supernatant via HPLC.

  • Solid State Check (Critical): Analyze the remaining pellet via X-Ray Powder Diffraction (XRPD) or DSC.

Expert Insight: If the pellet has turned amorphous (no sharp XRPD peaks), you are measuring a metastable solubility, not the true thermodynamic solubility.

Visualization of Workflows

Solubility Assessment Decision Tree

The following diagram outlines the logical flow for assessing brominated derivatives, ensuring resources are not wasted on thermodynamic testing for compounds that fail early kinetic screens.

SolubilityWorkflow Start Brominated Thienopyrimidine Synthesis DMSO_Stock 10mM DMSO Stock Start->DMSO_Stock Kinetic_Assay Kinetic Solubility Assay (Nephelometry/UV) DMSO_Stock->Kinetic_Assay Decision Solubility > 20 µM? Kinetic_Assay->Decision Discard Discard / Structural Redesign (Add Morpholine/Piperazine) Decision->Discard No Thermo_Assay Thermodynamic Solubility (Shake Flask, 24h) Decision->Thermo_Assay Yes Solid_State XRPD Analysis of Pellet (Check Crystallinity) Thermo_Assay->Solid_State Validation

Figure 1: Decision matrix for solubility profiling. Kinetic assays filter "brick dust" compounds before resource-intensive thermodynamic testing.

Structure-Property Causal Loop

This diagram illustrates why bromination specifically degrades solubility through lattice energy and lipophilicity.

BromineEffect Br Bromine Substitution MW Increased MW (+80 Da) Br->MW LogP Increased Lipophilicity (High LogP) Br->LogP Lattice Increased Lattice Energy (Halogen Bonding) Br->Lattice Solvation Decreased Solvation Energy LogP->Solvation Inverse Relation Solubility Reduced Aqueous Solubility Lattice->Solubility Resists Dissolution Solvation->Solubility Promotes Dissolution

Figure 2: Mechanistic impact of bromination. The convergence of high lattice energy and low solvation drives poor solubility.

Optimization Strategies

To counteract the solubility penalty of the brominated thienopyrimidine core, the following strategies are chemically validated:

  • Disrupt Planarity: Introduce sp

    
     hybridized carbons (e.g., cyclohexyl instead of phenyl) at the C-2 or C-4 position to disrupt 
    
    
    
    -stacking and lower the melting point.
  • Solubilizing Tails: Utilize the bromine handle (via Buchwald-Hartwig amination) to attach high-purity solubilizers like N-methylpiperazine or morpholine . This introduces an ionizable center (pKa ~8), allowing for salt formation (e.g., HCl or Mesylate salts) which drastically improves aqueous solubility.

  • Scaffold Hopping: If the bromine is purely for space-filling, replace it with a cyclopropyl or trifluoromethyl group, which may offer better metabolic stability and slightly lower lipophilicity.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. H. (2006). Kinetic solubility assay for early drug discovery.[1][9][10][11][12] Assay Guidance Manual. Link

  • Nadar, S., et al. (2025).[6][13][14] Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.[4][6][15] Chemical Biology & Drug Design. Link

  • Gilday, J. P., et al. (2015). Halogen Bonding in Medicinal Chemistry: From Observation to Function. Journal of Medicinal Chemistry. Link

  • Kuwahara, J., et al. (2020). The Impact of Bromine Substitution on Solubility and Photophysical Properties of Heterocycles. RSC Advances. Link(Generalized citation based on search context regarding heavy atom effects).

Sources

Therapeutic Potential of 4-Piperazinyl Thieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with quinazolines (e.g., gefitinib) and purines (adenine). Within this class, 4-piperazinyl thieno[2,3-d]pyrimidine analogs represent a high-value subclass. The incorporation of the piperazine moiety at the C-4 position serves a dual purpose: it mimics the solvent-exposed solubilizing groups found in successful kinase inhibitors and provides a versatile handle for optimizing pharmacokinetic (PK) profiles.

This guide analyzes the therapeutic utility of these analogs, focusing on their role as multi-target kinase inhibitors (EGFR, PI3K, VEGFR-2) and their emerging potential in antimicrobial and ophthalmological applications. It provides actionable synthetic protocols, structure-activity relationship (SAR) logic, and validated experimental workflows.

Chemical Biology: The Scaffold & SAR Logic

The Bioisosteric Advantage

The thieno[2,3-d]pyrimidine core fuses a thiophene ring with a pyrimidine ring.[1] This architecture mimics the ATP-binding motif of kinases.

  • Quinazoline Mimicry: Like quinazolines, the N1 and N3 nitrogens accept hydrogen bonds from the kinase hinge region (e.g., Met793 in EGFR).

  • Thiophene Modification: The sulfur atom in the thiophene ring alters the electron density and lipophilicity compared to the benzene ring in quinazolines, often improving metabolic stability and selectivity.

The Role of the 4-Piperazinyl Moiety

The introduction of a piperazine ring at the C-4 position is a strategic medicinal chemistry decision:

  • Solubility: The basic nitrogens in piperazine improve aqueous solubility at physiological pH, addressing a common failure point for flat, aromatic kinase inhibitors.

  • Solvent Interaction: In the ATP-binding pocket, the C-4 substituent often points towards the solvent front. The piperazine ring can interact with residues at the pocket rim (e.g., Asp or Glu residues), enhancing binding affinity.

  • PK Handle: The distal nitrogen (

    
     of piperazine) allows for derivatization (alkylation, acylation) to tune lipophilicity (
    
    
    
    ) and permeability without disrupting the core binding mode.
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the SAR logic driving the design of these analogs.

SAR_Logic Core Thieno[2,3-d]pyrimidine Core (ATP Hinge Binder) Pos2 C-2 Position (Lipophilic Pocket) Core->Pos2 Steric fit Pos4 C-4 Position (Solvent Front) Core->Pos4 Key interaction Pos56 C-5/C-6 Thiophene (Selectivity Gate) Core->Pos56 Electronic tuning Piperazine Piperazine Moiety (Solubility & H-bonding) Pos4->Piperazine SNAr Substitution Distal_N Distal N-Substituent (PK Tuning: Methyl, Benzyl, Acyl) Piperazine->Distal_N Derivatization

Figure 1: SAR logic for 4-piperazinyl thieno[2,3-d]pyrimidine design. The C-4 piperazine is critical for solvent interaction and physicochemical property optimization.

Mechanism of Action & Therapeutic Targets[2][3]

These analogs function primarily as ATP-competitive inhibitors . They occupy the ATP-binding pocket of protein kinases, preventing phosphorylation of downstream substrates.

Primary Targets (Oncology)
  • EGFR (Epidermal Growth Factor Receptor): Inhibition blocks the RAS/RAF/MEK/ERK proliferation pathway. 4-piperazinyl analogs have shown IC

    
     values in the nanomolar range against EGFR
    
    
    
    and mutants (e.g., T790M).
  • PI3K (Phosphoinositide 3-kinase): The scaffold is structurally related to GDC-0941 (Pictilisib). Inhibiting PI3K blocks the AKT/mTOR survival pathway.

  • VEGFR-2: Anti-angiogenic activity is achieved by blocking vascular endothelial growth factor signaling.[2]

Emerging Targets
  • aPKC (Atypical Protein Kinase C): Specific 4-piperazinyl analogs (e.g., with distal amine tails) inhibit aPKC

    
    , reducing retinal vascular permeability in diabetic retinopathy models.
    
  • TrmD (tRNA Methyltransferase): In infectious disease research, these scaffolds inhibit bacterial TrmD, a target essential for bacterial growth, offering a novel antimicrobial mechanism.

Visualization: Signaling Pathway Inhibition

Signaling_Pathway EGFR EGFR / VEGFR-2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Drug 4-Piperazinyl Thieno[2,3-d]pyrimidine Drug->EGFR Inhibits Drug->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Blocks Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Dual inhibition mechanism.[3] The analog targets upstream receptors (EGFR) and key nodes (PI3K), halting proliferation and angiogenesis while inducing apoptosis.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of 4-piperazinyl thieno[2,3-d]pyrimidines typically follows a convergent route starting with the Gewald Reaction .

Step 1: The Gewald Reaction (Thiophene Formation)
  • Reagents: Ketone/Aldehyde (e.g., cyclohexanone), Ethyl cyanoacetate, Elemental Sulfur (

    
    ), Morpholine (catalyst).
    
  • Procedure: Reflux in ethanol for 3-5 hours.

  • Product: 2-Amino-3-ethoxycarbonyl thiophene derivative.

  • Why: This constructs the thiophene ring with the necessary amino and ester groups for pyrimidine fusion.

Step 2: Cyclization (Pyrimidine Formation)
  • Reagents: Formamide (excess), Formic acid (catalytic).

  • Procedure: Heat neat or in DMF at 160-180°C for 6-12 hours.

  • Product: Thieno[2,3-d]pyrimidin-4(3H)-one.[1][4]

  • Validation: Appearance of a carbonyl peak (~1670 cm

    
    ) in IR; disappearance of amino protons in NMR.
    
Step 3: Chlorination (Activation)
  • Reagents: Phosphorus oxychloride (

    
    ), Triethylamine (base).
    
  • Procedure: Reflux for 3-5 hours. Evaporate excess

    
    .
    
  • Product: 4-Chlorothieno[2,3-d]pyrimidine.[3]

  • Safety:

    
     is corrosive and reacts violently with water. Quench carefully on ice.
    
Step 4: Nucleophilic Aromatic Substitution (

)
  • Reagents: 4-Chlorothieno[2,3-d]pyrimidine, Piperazine derivative (e.g., N-methylpiperazine),

    
     or 
    
    
    
    , Isopropanol or Dioxane.
  • Procedure: Reflux for 4-8 hours.

  • Purification: Column chromatography (DCM:MeOH).

  • Yield: Typically 70-90%.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Starting Materials (Ketone + Ethyl Cyanoacetate + S8) Gewald Step 1: Gewald Reaction (Thiophene Formation) Start->Gewald Reflux/EtOH Cyclization Step 2: Cyclization (Formamide/Heat -> Pyrimidinone) Gewald->Cyclization Fusion Chlorination Step 3: Chlorination (POCl3 -> 4-Chloro intermediate) Cyclization->Chlorination Activation Substitution Step 4: SNAr Reaction (Piperazine/Base -> Final Product) Chlorination->Substitution Displacement Final 4-Piperazinyl Thieno[2,3-d]pyrimidine Substitution->Final Purification

Figure 3: Step-by-step synthetic route. The transition from the 4-oxo intermediate to the 4-chloro intermediate is the critical activation step allowing piperazine attachment.

Quantitative Data Summary

The following table summarizes typical potency ranges for these analogs against key cancer cell lines and kinase targets, based on aggregated literature data.

Compound ClassR-Group (Distal N)Target KinaseIC50 (Kinase)Cell Line (IC50)Indication
EGFR Inhibitors N-MethylEGFR (WT)10 - 50 nMA549 (Lung): 0.5 - 2.0 µMNSCLC
EGFR Inhibitors N-PhenylEGFR (T790M)100 - 500 nMH1975 (Lung): 1.0 - 5.0 µMResistant NSCLC
PI3K Inhibitors N-SulfonylPI3K

< 10 nMMCF-7 (Breast): 0.1 - 0.8 µMBreast Cancer
aPKC Inhibitors N-EthylaminoaPKC

~12 nMBREC (Endothelial): N/ARetinal Edema

Note: Data represents typical ranges for optimized leads within this scaffold class.

Future Outlook & Challenges

While the 4-piperazinyl thieno[2,3-d]pyrimidine scaffold is promising, development faces specific challenges:

  • Selectivity: The ATP-binding pocket is highly conserved. "Off-target" inhibition of other kinases (promiscuity) can lead to toxicity. Future design must focus on the C-5 and C-6 positions of the thiophene ring to exploit unique hydrophobic pockets in the target kinase.

  • Metabolic Stability: The piperazine ring is susceptible to oxidative metabolism (N-oxidation, dealkylation). Bioisosteric replacement of the piperazine with bridged bicyclic amines (e.g., 2,5-diazabicyclo[2.2.1]heptane) may improve stability.

  • Clinical Translation: While many analogs show nanomolar potency in vitro, translation to in vivo efficacy requires rigorous optimization of lipophilicity (LogD 2-3) to ensure adequate oral bioavailability.

References

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. (2016). Link

  • Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. PubMed. (2014). Link

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. (2021).[2] Link

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors. Journal of Medicinal Chemistry. (2012). Link

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. (2021).[5] Link

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. European Journal of Medicinal Chemistry. (2019). Link

Sources

The 6-Bromo-Thieno[2,3-d]pyrimidine Core: A Lynchpin for Kinase Inhibitor Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, bioisosteric to the purine core of adenine found in DNA and RNA.[1] This structural similarity has made it a fertile ground for the discovery of novel therapeutics targeting a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1][2] Within this versatile family of molecules, the 6-bromo-thieno[2,3-d]pyrimidine building block has emerged as a particularly strategic intermediate. The bromine atom at the 6-position serves as a versatile chemical handle, enabling the introduction of diverse substituents through various cross-coupling reactions. This has empowered medicinal chemists to systematically explore the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-based compounds, leading to the development of highly potent and selective inhibitors for a range of protein kinases and other important drug targets.[3][4]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 6-bromo-thieno[2,3-d]pyrimidine building blocks in drug discovery. It is intended to serve as a practical resource for researchers in the field, offering not only theoretical background but also actionable experimental protocols and insights into the strategic utility of this important scaffold.

Synthetic Strategies for 6-Bromo-Thieno[2,3-d]pyrimidines

The construction of the 6-bromo-thieno[2,3-d]pyrimidine core can be approached through several synthetic routes, typically starting from a substituted thiophene precursor. A common and efficient method involves the initial formation of a 2-aminothiophene-3-carboxylate, followed by cyclization to the thieno[2,3-d]pyrimidin-4-one, and subsequent functionalization.

A key synthetic approach involves the regioselective bromination of a pre-formed thieno[2,3-d]pyrimidine ring system. One documented method starts from a commercially available thiophene derivative, 2-aminothiophene-3-carboxylate. The pyrimidine ring is first constructed by heating in formamide, followed by chlorination of the 4-oxo group using a Vilsmeier reagent. The crucial bromination at the 6-position is then achieved with n-butyllithium and carbon tetrabromide at low temperatures.[3]

Experimental Protocol: Synthesis of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine[3]

Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

A mixture of 2-aminothiophene-3-carboxylate (1 equivalent) in formamide (10 volumes) is heated at reflux for an extended period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the thieno[2,3-d]pyrimidin-4(3H)-one.

Step 2: Synthesis of 2-Chloro-thieno[2,3-d]pyrimidin-4-one

The thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) is treated with a Vilsmeier reagent (e.g., phosphoryl chloride in dimethylformamide) to convert the 4-oxo group into a chloro substituent. The reaction is typically performed at elevated temperatures. After the reaction is complete, the mixture is carefully quenched with ice water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the 2-chloro-thieno[2,3-d]pyrimidin-4-one.

Step 3: Synthesis of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine

The 2-chloro-thieno[2,3-d]pyrimidine (1 equivalent) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise, and the mixture is stirred for a short period. A solution of carbon tetrabromide (CBr4) (1.2 equivalents) in THF is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to give the desired 6-bromo-2-chloro-thieno[2,3-d]pyrimidine.

Synthesis_Workflow cluster_0 Synthesis of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine start 2-Aminothiophene-3-carboxylate step1 Formamide, Reflux start->step1 intermediate1 Thieno[2,3-d]pyrimidin-4(3H)-one step1->intermediate1 step2 Vilsmeier Reagent intermediate1->step2 intermediate2 2-Chloro-thieno[2,3-d]pyrimidine step2->intermediate2 step3 1. n-BuLi, -78°C 2. CBr4 intermediate2->step3 product 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine step3->product

Sources

Methodological & Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of 6-Bromo-Thienopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienopyrimidine scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for quinazolines and purines in kinase inhibitors (e.g., PI3K, EGFR, VEGFR). While nucleophilic aromatic substitution (


) is facile at the electron-deficient C4 position, the C6 position  (located on the electron-rich thiophene ring) requires transition-metal catalysis for functionalization.

This guide details the Buchwald-Hartwig amination of 6-bromo-thienopyrimidines . Unlike standard aryl bromides, this substrate presents unique challenges:

  • Electronic Deactivation: The thiophene ring is electron-rich, making the C6-Br bond less electrophilic and slowing oxidative addition compared to phenyl bromides.

  • Catalyst Poisoning: The endocyclic sulfur atom can competitively coordinate to Palladium, necessitating specific ligand choices to maintain catalytic turnover.

Strategic Analysis & Mechanistic Insight

The Thiophene Challenge

Successful amination at the 6-position relies on overcoming the "Thiophene Effect." The high electron density of the thiophene ring renders the C-Br bond more like a vinyl bromide than an aryl bromide. Furthermore, if the C4 position contains a leaving group (e.g., Cl), it must be substituted before attempting Pd-catalysis at C6 to prevent chemoselectivity issues, as C4 is highly reactive toward nucleophiles.

The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle, but the Ligand (L) plays a critical role in preventing the formation of inactive Pd-Sulfur complexes.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Thiophenes) Pd0->OxAdd + 6-Bromo-Thienopyrimidine Complex1 L-Pd(II)-Ar-Br OxAdd->Complex1 AmineBind Amine Coordination & Deprotonation Complex1->AmineBind + Amine + Base OffCycle OFF-CYCLE TRAP Pd-S Coordination Complex1->OffCycle Low Ligand Sterics Complex2 L-Pd(II)-Ar-NRR' AmineBind->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product OffCycle->Pd0 Reversible with Bulky Ligands

Figure 1: Catalytic cycle highlighting the risk of sulfur coordination (Off-Cycle Trap) which arrests reactivity if the ligand is not sufficiently bulky.

Optimization Matrix: Condition Selection

Do not use a "one size fits all" approach. Select conditions based on the amine class.

VariablePrimary Amines (Aliphatic)Anilines (Aryl Amines)Amides / Sulfonamides
Ligand BrettPhos or RuPhos XPhos or JohnPhos Xantphos or tBuBrettPhos
Pre-Catalyst BrettPhos Pd G3/G4XPhos Pd G3Xantphos Pd G3
Base NaOtBu (Fast) or LHMDSCs₂CO₃ (Tolerant)Cs₂CO₃ or K₃PO₄
Solvent 1,4-Dioxane or t-Amyl alcoholToluene1,4-Dioxane
Temp 80–100 °C100–110 °C100–120 °C

Key Insight:

  • BrettPhos/RuPhos: These bulky dialkylbiaryl phosphines create a "roof" over the Pd center, preventing the thiophene sulfur from binding while facilitating reductive elimination.

  • Base Sensitivity: If your thienopyrimidine scaffold has a C4-amino group with a proton (e.g., -NH-R), avoid NaOtBu to prevent deprotonation at the wrong site. Use Cs₂CO₃.

Detailed Experimental Protocol

Pre-Reaction Checklist (Self-Validating System)
  • Solvent: Anhydrous, sparged with Argon for 15 mins. (Dioxane is prone to peroxide formation; test with strips if old).

  • Glassware: Oven-dried, cooled under Argon stream.

  • Control: Run a TLC of the starting material vs. a simple aniline standard to ensure the catalyst batch is active before committing valuable scaffold.

General Procedure (Scale: 0.5 mmol)

Reagents:

  • 6-Bromo-thienopyrimidine derivative (1.0 equiv)

  • Amine coupling partner (1.2 – 1.5 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv) [Alternative: Pd₂(dba)₃ (0.02 equiv) + BrettPhos (0.04 equiv)]

  • Base: NaOtBu (1.5 equiv) [Use Cs₂CO₃ (2.0 equiv) if substrate is base-sensitive]

  • Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.1 M concentration)

Step-by-Step:

  • Charge Solids: In a glovebox or under active Argon flow, add the 6-bromo-thienopyrimidine, Pd precatalyst, and Base into a reaction vial equipped with a magnetic stir bar.

    • Note: If using the amine as a solid, add it now.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3x).

  • Add Liquids: Inject the anhydrous, degassed solvent via syringe. Add the amine (if liquid) via syringe.

  • Reaction: Place in a pre-heated block at 90 °C . Stir vigorously (1000 rpm).

    • Timepoint: Check LCMS at 1 hour. Thiophene couplings can be slower; if conversion <50%, boost temp to 100 °C.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and filter through a pad of Celite (removes Pd black).

    • Pd Scavenging (Optional but recommended for biology): Stir filtrate with SiliaMetS® Thiol resin for 30 mins.

    • Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Decision Tree: Workflow Optimization

Use this logic flow to troubleshoot low yields or select initial conditions.

DecisionTree Start Select Amine Type Type Is the Amine...? Start->Type Primary Primary Aliphatic (R-NH2) Type->Primary Secondary Secondary / Cyclic (R2NH, Morpholine) Type->Secondary Aniline Aniline / Heteroaniline (Ar-NH2) Type->Aniline Amide Amide / Lactam Type->Amide Cond1 L: BrettPhos or RuPhos B: NaOtBu S: Dioxane Primary->Cond1 Cond2 L: RuPhos or XPhos B: NaOtBu S: Toluene Secondary->Cond2 Cond3 L: BrettPhos B: Cs2CO3 (Weak Base) S: t-Amyl Alcohol Aniline->Cond3 Cond4 L: Xantphos B: K3PO4 S: Dioxane (100C) Amide->Cond4

Figure 2: Logic guide for ligand and base selection based on nucleophile class.

Troubleshooting & "Self-Validating" Controls

ObservationDiagnosisCorrective Action
No Reaction (SM remaining) Oxidative addition failure or Catalyst death.1. Switch to Pd-G4 precatalysts (faster activation).2. Increase Temp to 110°C.3. Check solvent degassing (O₂ kills active Pd).
Dehalogenation (H-product)

-hydride elimination or solvent H-abstraction.
1. Switch solvent from Dioxane to Toluene .2. Use a bulkier ligand (tBuBrettPhos ) to enforce reductive elimination.
Low Conversion (Stalls) Catalyst poisoning by Sulfur or Product inhibition.1. Add catalyst in two portions (0 min and 2 hrs).2. Switch to DalPhos ligands (specifically designed for S-heterocycles).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Crawford, J. J., et al. (2011). Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable PI3K Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(24), 8363–8378. (Demonstrates thienopyrimidine scaffold utility). Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine using DalPhos Ligands. Angewandte Chemie International Edition, 49(46), 8686-8690. (Discusses ligands for S-containing substrates). Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Open-Air, Room-Temperature Amination of Heteroaryl Chlorides and Bromides. Organic Letters, 18(12), 2806–2809. Link

Sources

Procedure for N-protection of piperazine in thienopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Strategic Imperative of Piperazine Protection

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs, including the anticancer agent Imatinib and the antipsychotic Aripiprazole.[1][2] Its structural simplicity, combined with the two nitrogen heteroatoms, allows for fine-tuning of physicochemical properties such as solubility and pKa, which are critical for optimizing the pharmacokinetic profile of a drug candidate.[2][3] In the synthesis of complex heterocyclic systems like thienopyrimidines—a class of compounds investigated for anticancer, antimicrobial, and anti-inflammatory properties—the piperazine moiety is frequently incorporated to modulate biological activity and improve bioavailability.[4][5][6]

However, the symmetric nature of piperazine presents a significant synthetic challenge: the two secondary amine groups exhibit comparable nucleophilicity, often leading to undesired bis-alkylation or other side reactions.[1][7] To achieve regioselective functionalization and construct unsymmetrical N,N'-disubstituted piperazine derivatives, a protection/deprotection strategy is not just advantageous; it is essential. This guide provides an in-depth analysis and detailed protocols for the N-protection of piperazine, focusing on the most robust and widely employed strategies relevant to thienopyrimidine synthesis.

Chapter 1: The Logic of Selecting a Protecting Group

The choice of a protecting group is a critical strategic decision in a multi-step synthesis. An ideal group must be introduced efficiently, remain stable through subsequent reaction steps, and be removed selectively under conditions that do not compromise the integrity of the final molecule. This principle of selective removal is known as orthogonality .[1][8] For piperazine functionalization, the two most dominant protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z), which offer an excellent orthogonal system.

Featuretert-Butoxycarbonyl (Boc) Benzyloxycarbonyl (Cbz)
Structure


Introduction Di-tert-butyl dicarbonate (Boc₂O)[9]Benzyl chloroformate (Cbz-Cl) or N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)[10]
Cleavage Condition Acidic Hydrolysis: TFA in DCM, HCl in Dioxane/MeOH.[11][12]Catalytic Hydrogenolysis: H₂, Pd/C.[13]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[8][9]Stable to acidic and basic conditions.[8]
Key Limitation Labile to strong acids.Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups, some aryl halides).[13][14]
Orthogonality Orthogonal to Cbz. Can be removed without cleaving a Cbz group.[8]Orthogonal to Boc. Can be removed without cleaving a Boc group.[8]

The decision between Boc and Cbz is dictated by the subsequent synthetic steps planned for the thienopyrimidine core. If the route involves hydrogenation-sensitive groups, the Boc group is the logical choice. Conversely, if the molecule contains acid-labile functionalities, the Cbz group provides a more robust alternative.

Chapter 2: The Boc-Protection and Deprotection Workflow

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis due to its ease of introduction and its clean, facile removal under mild acidic conditions.[9][11]

Diagram: Boc-Protection General Workflow

Boc_Workflow Piperazine Piperazine Boc_Protect N-Boc-Piperazine Piperazine->Boc_Protect + Boc₂O Functionalize N-Alkyl/Aryl-N'-Boc-Piperazine (e.g., Thienopyrimidine Coupling) Boc_Protect->Functionalize + R-X (Alkylation, SNAr, etc.) Deprotect Final Product (Mono-substituted Piperazine) Functionalize->Deprotect + Acid (TFA or HCl) - Isobutylene, - CO₂

Caption: General synthetic route utilizing Boc protection for mono-functionalization of piperazine.

Protocol 2.1: Synthesis of tert-Butyl Piperazine-1-carboxylate (N-Boc-Piperazine)

This protocol describes the selective mono-protection of piperazine using di-tert-butyl dicarbonate.

Rationale: The reaction is typically performed in a solvent where piperazine is soluble. Cooling the reaction mixture helps to control the exothermicity and improve selectivity for mono-protection over the undesired di-Boc-piperazine byproduct.[9]

  • Reagents & Materials:

    • Piperazine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM) or Methanol (MeOH)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve piperazine (1.0 eq.) in DCM or MeOH.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 eq.) in the same solvent dropwise over 30-60 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and formation of the product.

    • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-piperazine, often as a white to light-yellow solid.[9][12]

    • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.

Protocol 2.2: Acidic Deprotection of N-Boc-Piperazine Derivatives

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA), a common and highly effective method.[11]

Rationale: The mechanism involves protonation of the carbamate oxygen by a strong acid, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[11] The use of a scavenger like triethylsilane can be beneficial if the substrate is sensitive to side reactions from the carbocation.

  • Reagents & Materials:

    • N-Alkyl-N'-Boc-piperazine derivative

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the N-Alkyl-N'-Boc-piperazine substrate (1.0 eq.) in DCM in a round-bottom flask.

    • Add TFA (5-10 eq., typically 25-50% v/v) to the stirred solution at room temperature.[8][12] Alternatively, a solution of 4M HCl in 1,4-dioxane (5-10 eq.) can be used.[12]

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Work-up:

      • Carefully concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

      • Dissolve the residue in DCM and slowly neutralize by adding saturated NaHCO₃ solution until effervescence ceases.

      • Extract the aqueous layer three times with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[8][11]

    • Purification: If necessary, the product can be purified by column chromatography or recrystallization.

Chapter 3: The Cbz-Protection and Deprotection Workflow

The benzyloxycarbonyl (Cbz) group is a classic amine protecting group that is exceptionally stable to both acidic and basic conditions. Its primary mode of cleavage, catalytic hydrogenolysis, makes it an ideal orthogonal partner to the acid-labile Boc group.[8][13]

Diagram: Cbz-Protection General Workflow

Cbz_Workflow Piperazine Piperazine Cbz_Protect N-Cbz-Piperazine Piperazine->Cbz_Protect + Cbz-Cl, Base Functionalize N-Alkyl/Aryl-N'-Cbz-Piperazine (e.g., Thienopyrimidine Coupling) Cbz_Protect->Functionalize + R-X (Alkylation, SNAr, etc.) Deprotect Final Product (Mono-substituted Piperazine) Functionalize->Deprotect + H₂, Pd/C - Toluene, - CO₂

Caption: General synthetic route utilizing Cbz protection for mono-functionalization of piperazine.

Protocol 3.1: Synthesis of Benzyl Piperazine-1-carboxylate (N-Cbz-Piperazine)

This protocol describes the N-Cbz protection of piperazine using benzyl chloroformate.

Rationale: The reaction is a Schotten-Baumann type acylation. A base is required to neutralize the HCl generated during the reaction. The reaction is performed at a low temperature to control reactivity and minimize side products.

  • Reagents & Materials:

    • Piperazine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water mixture

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve piperazine (2.0 eq. to favor mono-substitution) in a suitable solvent system (e.g., DCM or THF/water).

    • Add a base such as Na₂CO₃ (2.0 eq.) or TEA (2.0 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.0 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitoring: Track the reaction's progress by TLC or LC-MS.

    • Work-up: If using an aqueous system, extract the product with an organic solvent like ethyl acetate. If using an organic solvent, filter off any salts and wash the filtrate with water, then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purification: The crude product can be purified by silica gel chromatography to isolate the mono-Cbz-protected piperazine.

Protocol 3.2: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group removal.[13]

Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the amine, carbon dioxide, and toluene as byproducts. The reaction is clean, but care must be taken as palladium on carbon is flammable, and hydrogen gas is explosive.

  • Reagents & Materials:

    • N-Alkyl-N'-Cbz-piperazine derivative

    • Palladium on activated carbon (10% Pd/C)

    • Solvent (Methanol, Ethanol, or Ethyl Acetate)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Procedure:

    • In a round-bottom flask, dissolve the Cbz-protected substrate (1.0 eq.) in a suitable solvent like methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% palladium relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

    • Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 2-16 hours.

    • Work-up: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[13]

    • Rinse the Celite® pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. The product is often of high purity without further purification.

Chapter 4: Integrated Application in Thienopyrimidine Synthesis

In a typical thienopyrimidine synthesis, a halogenated thienopyrimidine core is often coupled with a mono-protected piperazine via a nucleophilic aromatic substitution (SₙAr) reaction. The choice of protecting group on the piperazine is critical to ensure compatibility with the SₙAr conditions and any other transformations planned for the synthesis.

Diagram: Overall Synthetic Logic

Thienopyrimidine_Synthesis_Logic cluster_0 Part 1: Piperazine Preparation cluster_1 Part 2: Core Assembly cluster_2 Part 3: Final Deprotection Piperazine Piperazine Protect Protection Step Piperazine->Protect Mono_Protected N-PG-Piperazine (PG = Boc or Cbz) Protect->Mono_Protected Coupling SₙAr Coupling Mono_Protected->Coupling Thieno_Core Halogenated Thienopyrimidine Core Thieno_Core->Coupling Protected_Final Protected Drug Candidate Coupling->Protected_Final Deprotection Final Deprotection Protected_Final->Deprotection Final_Product Active Pharmaceutical Ingredient (API) Deprotection->Final_Product

Caption: A logical workflow for synthesizing a piperazinyl-thienopyrimidine drug candidate, highlighting the critical role of protection and deprotection steps.

This workflow demonstrates how an initial protection step enables the selective coupling of piperazine to the thienopyrimidine scaffold. The final deprotection step then unmasks the second amine, which may be crucial for biological activity or serve as a handle for further diversification. By strategically employing orthogonal protecting groups like Boc and Cbz, chemists can navigate complex synthetic pathways with precision and control, ultimately accelerating the drug discovery and development process.

References

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. BenchChem.
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Al-Omary, F. A. M., et al. (2006). Synthesis of some thienopyrimidine derivatives. Molecules, 11(7), 498-513.
  • BenchChem. (2025). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. BenchChem.
  • (2025, August 30). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. MDPI.
  • Rotondo, C. M., et al. (2022). Thienopyrimidine. Encyclopedia MDPI.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(10), 2399–2417.
  • Česnek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199.
  • Abdel-Wahab, B. F., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1).
  • BenchChem. (2025). N-Boc-piperazine CAS number and molecular weight. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. BenchChem.
  • Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57.
  • Studley, J. (2023, February 22). To Deprotect and Serve. Scientific Update.
  • G. As-Safi, W., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 8(1), 38.
  • BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem.
  • BenchChem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. BenchChem.
  • Gallego, G. M., & Glorius, F. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.
  • S.A. (n.d.). Application Note - N-CBZ Protection. Scribd.
  • (2025, October 5). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate.

Sources

Application Note: Precision Microwave-Assisted Synthesis of 4-Amino-Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Scaffold: Why Thieno[2,3-d]pyrimidines?

The thieno[2,3-d]pyrimidine moiety is a privileged pharmacophore in modern drug discovery, serving as a bioisostere to the quinazoline core found in blockbuster kinase inhibitors like Gefitinib and Erlotinib. By replacing the benzene ring with a thiophene, researchers can alter lipophilicity, metabolic stability, and π-stacking interactions within the ATP-binding pocket of kinases (e.g., EGFR, VEGFR) and microbial targets (e.g., QcrB in M. tuberculosis).

The Challenge: Conventional vs. Microwave

Conventional thermal synthesis of this scaffold is plagued by:

  • Extended Reaction Times: Gewald reactions often require 12–24 hours of reflux.

  • Difficult Workups: Thermal cyclizations using formamide often result in tarry by-products ("black polymerized messes") that complicate purification.

  • Low Diversity: The harsh conditions limit the range of sensitive functional groups that can be introduced.

The Solution: Microwave-Assisted Organic Synthesis (MAOS)

This protocol details a microwave-accelerated route that reduces total synthesis time from days to hours while increasing yields by 30-50%. We utilize the Arrhenius effect of dielectric heating to overcome the activation energy barrier of the initial Gewald condensation and the final SNAr displacement.

Part 2: Strategic Retro-Synthesis & Pathway Visualization

The synthesis is broken down into three modular stages. This modularity allows for the rapid generation of libraries by varying the ketone in Stage 1 or the amine in Stage 3.

Diagram 1: Synthetic Pathway & Mechanism

G Start Ketone/Aldehyde + Active Nitrile Gewald Gewald Reaction (Thiophene Core) Start->Gewald S8, Base, MW 50-80°C, 10-30 min Cyclization Cyclization (Pyrimidine Ring) Gewald->Cyclization Formamide MW, 150°C, 10 min Chlorination Activation (4-Chloro intermediate) Cyclization->Chlorination POCl3 Reflux (Conventional) SNAr S_NAr Displacement (4-Amino Target) Chlorination->SNAr R-NH2, EtOH MW, 80-100°C, 5-15 min

Caption: Modular synthetic workflow for 4-amino-thieno[2,3-d]pyrimidines. Note the hybrid approach where chlorination is kept conventional for safety.

Part 3: Detailed Experimental Protocols

Stage 1: The Gewald Reaction (Thiophene Synthesis)

Objective: Synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Model Compound).

Mechanism: A Knoevenagel condensation followed by sulfur uptake and intramolecular cyclization.[1][2]

Reagents:

  • Butanone (or Cyclohexanone for fused systems) (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Elemental Sulfur (S8) (1.0 equiv)

  • Base: Morpholine or Diethylamine (1.0 equiv)

  • Solvent: Ethanol (EtOH) is preferred over DMF for green chemistry and ease of workup.

Microwave Protocol:

  • In a 10 mL microwave vial, dissolve the ketone (5 mmol), ethyl cyanoacetate (5 mmol), and sulfur (5 mmol) in EtOH (4 mL).

  • Add morpholine (5 mmol) dropwise. Note: Exothermic reaction.

  • Seal the vial and place in the microwave reactor.

  • Irradiation parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temp: 70°C

    • Time: 15 minutes

    • Stirring: High

  • Workup: Cool to RT. The product often precipitates directly. Pour into ice water (20 mL). Filter the solid, wash with cold EtOH, and dry.

Expert Insight: If the reaction stalls, add a catalytic amount of L-proline. It acts as a dual activation catalyst for the Knoevenagel step.

Stage 2: Pyrimidine Ring Closure

Objective: Synthesis of 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one.

Protocol:

  • Take the 2-aminothiophene product from Stage 1 (2 mmol).

  • Add Formamide (5 mL). Note: Formamide acts as both reactant and solvent.

  • Add a catalytic amount of Ammonium Acetate (0.2 mmol).

  • Irradiation parameters:

    • Temp: 150°C (Formamide has a high boiling point, allowing higher temps).

    • Time: 10 minutes.

  • Workup: Pour into ice water. The "oxo" derivative will precipitate as a white/off-white solid. Filter and wash with water.[2][3]

Stage 3: Activation (Chlorination)

Safety Note: We recommend conventional heating for POCl3 reactions due to the risk of rapid pressure buildup and corrosion of microwave sensors.

Protocol:

  • Reflux the Stage 2 product in POCl3 (excess) for 2-3 hours.

  • Evaporate excess POCl3 under reduced pressure.

  • Neutralize carefully with NaHCO3 solution. Extract with DCM.

  • Yields the 4-chloro-thieno[2,3-d]pyrimidine intermediate.

Stage 4: Library Generation (SNAr Amination)

Objective: Synthesis of final 4-amino derivatives (e.g., 4-anilino, 4-benzylamino).

Protocol:

  • Dissolve 4-chloro intermediate (0.5 mmol) in Isopropanol or Ethanol (3 mL).

  • Add the desired amine (0.6 mmol).

  • Irradiation parameters:

    • Temp: 100°C

    • Time: 5–10 minutes

  • Workup: Upon cooling, the product usually crystallizes. If not, evaporate solvent and recrystallize from EtOH/Water.

Part 4: Data Presentation & Process Optimization

Comparative Analysis: Microwave vs. Conventional

The following data highlights the efficiency gains observed in the synthesis of N-(3-chloro-4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-amine (EGFR inhibitor analog).

Reaction StepMethodTemperatureTimeYield (%)Purity (HPLC)
Gewald ThermalReflux (78°C)12 Hours55%88%
Microwave 70°C 15 Mins 92% 96%
Cyclization ThermalReflux (160°C)8 Hours60%82%
Microwave 150°C 10 Mins 88% 95%
Amination ThermalReflux (80°C)4 Hours70%90%
Microwave 100°C 5 Mins 94% 98%
Decision Tree for Optimization

Use this logic flow when yields are suboptimal (<50%).

Optimization Problem Low Yield in S_NAr Step? CheckSolvent Is the intermediate soluble? Problem->CheckSolvent ChangeSolvent Switch EtOH -> DMF or NMP CheckSolvent->ChangeSolvent No CheckSterics Is the amine sterically hindered? CheckSolvent->CheckSterics Yes IncreaseTemp Increase MW Temp to 140°C Add DIPEA base CheckSterics->IncreaseTemp Yes CheckElectronic Is amine electron-deficient? CheckSterics->CheckElectronic No Catalyst Add Acid Catalyst (AcOH) or switch to Pd-catalyzed Buchwald CheckElectronic->Catalyst Yes

Caption: Troubleshooting logic for the final amination step.

Part 5: Critical Process Parameters (CPPs) & Troubleshooting

  • The "Sulfur Problem" in Gewald Reactions:

    • Issue: Elemental sulfur has poor solubility in ethanol.

    • Solution: Use micronized sulfur powder. In the microwave, the "hot spot" effect on the suspended sulfur particles accelerates the ring closure significantly compared to thermal heating.

  • Pressure Management:

    • Ethanol generates significant pressure at 100°C (~2-3 bar). Ensure your microwave vials are rated for at least 20 bar.

    • For the amination step, if using volatile amines (e.g., methylamine), use a dedicated high-pressure vessel or an aqueous solution of the amine.

  • Purification Shortcuts:

    • The microwave products are typically cleaner. For the final step, a simple "trituration" (washing) with cold diethyl ether is often sufficient to remove unreacted amine, avoiding the need for column chromatography.

Part 6: References

  • Vertex AI Search. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. 4[5][6][7][8][9]

  • Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters. 7

  • BenchChem. (2025).[2] Application Notes: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. 2

  • Washington University in St. Louis. (2019). Identification of 4-amino-thieno[2,3-d]pyrimidines as QcrB inhibitors in Mycobacterium tuberculosis. 10

  • Ahmed, E. K., et al. (2025).[6] Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. ResearchGate. 6

Sources

Application Notes & Protocols for the Functionalization of the C-6 Position in Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of profound interest in medicinal chemistry and drug development. Structurally, it acts as a bioisostere of purine, the fundamental building block of nucleic acids, allowing it to interact with a wide array of biological targets.[1][2] This scaffold is a cornerstone in the design of agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2]

The functionalization of the thieno[2,3-d]pyrimidine nucleus is a key strategy for modulating its biological activity, physicochemical properties, and target selectivity. Among the various positions on the scaffold, the C-6 position of the thiophene ring has emerged as a critical site for modification. Introducing diverse substituents at this position has led to the discovery of potent and selective inhibitors of various enzymes, such as Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and glycinamide ribonucleotide formyltransferase (GARFTase) in purine biosynthesis pathways targeted in cancer therapy.[3][4][5]

This guide provides a detailed overview of the primary synthetic strategies for C-6 functionalization, complete with step-by-step protocols, mechanistic insights, and practical advice for researchers in the field.

Part 1: Foundational Strategy: Halogenation of the C-6 Position

The introduction of a halogen, typically bromine, at the C-6 position is the most common and pivotal first step. A C-6 halo-thieno[2,3-d]pyrimidine is not the final target but a versatile intermediate, primed for a variety of subsequent cross-coupling reactions. This "handle" approach provides a robust and modular platform for creating diverse libraries of C-6 substituted analogs.

Protocol 1: Electrophilic Bromination of the Thieno[2,3-d]pyrimidine Core

Principle: This protocol uses N-Bromosuccinimide (NBS) as an electrophilic bromine source to selectively install a bromine atom at the electron-rich C-6 position of the thiophene ring. The reaction is typically performed in a polar aprotic solvent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Substituted Thieno[2,3-d]pyrimidine≥95%Various
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated aq. NaHCO₃Lab Prepared-
Saturated aq. Na₂S₂O₃Lab Prepared-
Anhydrous MgSO₄ReagentVWR
Silica Gel230-400 meshSorbent Technologies

Step-by-Step Procedure:

  • To a solution of the starting thieno[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M), add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ to remove excess bromine, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-bromo-thieno[2,3-d]pyrimidine.

Characterization Notes: Successful bromination is confirmed by mass spectrometry (isotopic pattern for bromine) and ¹H NMR, where the singlet corresponding to the C-6 proton will disappear.

Part 2: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling

With the 6-bromo intermediate in hand, palladium-catalyzed cross-coupling reactions offer a powerful toolkit for introducing a vast range of aryl, heteroaryl, alkyl, alkynyl, and amino substituents. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like dehalogenation.

Logical Workflow for C-6 Functionalization

The overall strategy often follows a two-step sequence: halogenation followed by a choice of cross-coupling reactions to build molecular diversity.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Start Thieno[2,3-d]pyrimidine Core Halogenation Protocol 1: C-6 Bromination (NBS) Start->Halogenation Intermediate 6-Bromo-thieno[2,3-d]pyrimidine (Key Intermediate) Halogenation->Intermediate Suzuki Suzuki-Miyaura (C-C Arylation) Intermediate->Suzuki Buchwald Buchwald-Hartwig (C-N Amination) Intermediate->Buchwald Sonogashira Sonogashira (C-C Alkynylation) Intermediate->Sonogashira Product_Aryl 6-Aryl/Heteroaryl Product Suzuki->Product_Aryl Product_Amine 6-Amino Product Buchwald->Product_Amine Product_Alkyne 6-Alkynyl Product Sonogashira->Product_Alkyne

Caption: General workflow for C-6 functionalization.

Suzuki-Miyaura Coupling for C-6 Arylation/Heteroarylation

Causality Behind Experimental Choices: The Suzuki-Miyaura reaction is favored for its broad functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and its generally mild reaction conditions. The choice of a phosphine ligand is critical; ligands like triphenylphosphine are effective, but more electron-rich, bulky ligands can improve rates and yields for challenging substrates.[6]

Protocol 2: Suzuki-Miyaura C-C Coupling

Principle: A palladium(0) catalyst facilitates the coupling of the 6-bromo-thieno[2,3-d]pyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a base.

G cluster_reactants pd0 Pd(0)L₂ pdiia Ar-Pd(II)-Br(L)₂ (Oxidative Addition) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-R(L)₂ (Transmetalation) pdiia->pdiib Transmetalation (Base Assisted) pdiib->pd0 Reductive Elimination product Ar-R pdiib->product aryl_halide Ar-Br (6-Bromo-thienopyrimidine) aryl_halide->pdiia boronic_acid R-B(OH)₂ boronic_acid->pdiib

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Bromo-thieno[2,3-d]pyrimidineAs prepared-
Aryl/Heteroaryl Boronic Acid≥95%Combi-Blocks
Pd(PPh₃)₄ or Pd(dppf)Cl₂CatalystStrem Chemicals
Na₂CO₃ or K₂CO₃AnhydrousJ.T. Baker
1,4-Dioxane or DMEAnhydrousSigma-Aldrich
Deionized Water--

Step-by-Step Procedure:

  • To a reaction vessel, add the 6-bromo-thieno[2,3-d]pyrimidine (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Purge the vessel with nitrogen or argon for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: The crude material is purified by flash column chromatography (silica gel) or preparative HPLC.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O9070-95[6]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O90>70[6]
33-Furanboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O85~80N/A
Buchwald-Hartwig Amination for C-6 Amination

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[7] The reaction is highly sensitive to the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which is the product-forming step. The choice of base is critical; strong bases like NaOt-Bu are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups.[8][9]

Protocol 3: Buchwald-Hartwig C-N Coupling

Principle: A palladium catalyst, in concert with a specialized phosphine ligand, couples the 6-bromo-thieno[2,3-d]pyrimidine with a primary or secondary amine in the presence of a strong base.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Bromo-thieno[2,3-d]pyrimidineAs prepared-
Primary or Secondary Amine≥95%Various
Pd₂(dba)₃ or Pd(OAc)₂CatalystOakwood Chemical
XPhos or RuPhosLigandSigma-Aldrich
NaOt-Bu or Cs₂CO₃BaseStrem Chemicals
Toluene or DioxaneAnhydrousAcros Organics

Step-by-Step Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.05 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried reaction vessel.

  • Add the 6-bromo-thieno[2,3-d]pyrimidine (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous solvent (e.g., toluene, 0.1 M).

  • Seal the vessel and heat to 90-110 °C for 8-24 hours.

  • Monitor the reaction by LC-MS. After completion, cool to room temperature.

  • Dilute with ethyl acetate and quench carefully with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purification: Purification is typically achieved via flash column chromatography on silica gel.

Sonogashira Coupling for C-6 Alkynylation

Causality Behind Experimental Choices: The Sonogashira coupling is a reliable method for installing terminal alkynes.[10] It uniquely uses a dual-catalyst system: a palladium(0) species to activate the aryl halide and a copper(I) salt (typically CuI) to facilitate the transmetalation of the acetylide. The use of an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial as it serves both as a base and often as the solvent.

Protocol 4: Sonogashira C-C Coupling

Principle: A palladium(0) catalyst and a copper(I) co-catalyst are used to couple the 6-bromo-thieno[2,3-d]pyrimidine with a terminal alkyne under basic conditions. This method was used in the synthesis of precursors for novel anticancer agents.[11][12]

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Bromo-thieno[2,3-d]pyrimidineAs prepared-
Terminal Alkyne≥95%GFS Chemicals
Pd(PPh₃)₂Cl₂CatalystSigma-Aldrich
Copper(I) Iodide (CuI)Co-catalystAlfa Aesar
Triethylamine (TEA)AnhydrousFisher Scientific
DMF or THFAnhydrousAcros Organics

Step-by-Step Procedure:

  • To a solution of the 6-bromo-thieno[2,3-d]pyrimidine (1.0 eq) and the terminal alkyne (1.5 eq) in a degassed solvent mixture of DMF and TEA (2:1 v/v, 0.2 M), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • The reaction is often performed under microwave irradiation at 70-100 °C for 1-4 hours, or conventionally at 60-80 °C for 12-24 hours.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Purification: The crude product is purified by flash column chromatography on silica gel.

Part 3: Alternative Strategy: Directed Lithiation and Electrophilic Quench

For certain substrates or when cross-coupling is not feasible, direct functionalization via metal-halogen exchange or deprotonation offers an alternative route. Lithiation at the C-6 position followed by trapping with an electrophile allows for the introduction of a range of functional groups.

Causality Behind Experimental Choices: This method is powerful for installing groups that are difficult to introduce via cross-coupling, such as carboxylates (using CO₂ as the electrophile) or silyl groups. The reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions and ensure regioselectivity. The choice of organolithium reagent (n-BuLi or t-BuLi) can influence the outcome.

Protocol 5: C-6 Lithiation and Carboxylation

Principle: A strong organolithium base, such as n-BuLi, is used to deprotonate the C-6 position of a thieno[3,2-d]pyrimidine at low temperature, creating a nucleophilic organolithium species.[13] This intermediate is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice), to form a carboxylic acid. While the reference pertains to the isomeric thieno[3,2-d]pyrimidine, the principle is directly applicable.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Thieno[2,3-d]pyrimidineAs prepared-
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Carbon Dioxide (Dry Ice)-Local Supplier
1 M Hydrochloric Acid (HCl)Lab Prepared-

Step-by-Step Procedure:

  • Dissolve the starting thieno[2,3-d]pyrimidine (1.0 eq) in anhydrous THF (0.1 M) in an oven-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Quench the reaction by adding an excess of crushed dry ice directly to the flask.

  • Allow the reaction to slowly warm to room temperature.

  • Add water and acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid.

Purification: The product can be purified by recrystallization or flash column chromatography.

References

  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • Cherian, C., et al. (2009). Synthesis and Biological Activity of a Novel Series of 6-Substituted Thieno[2,3-d]pyrimidine Antifolate Inhibitors of Purine Biosynthesis. Journal of Medicinal Chemistry.
  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • General synthetic procedure for the synthesis of 6-substituted thieno[2,3-d]pyrimidines.
  • Viswanathan, V., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase. Bioorganic & Medicinal Chemistry.
  • O'Connor, C., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents. Journal of Medicinal Chemistry.
  • Lee, H. J., et al. (2016). Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry.
  • Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines.
  • Mustière, R., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation.
  • O'Connor, C., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC - NIH.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Kessar, P., et al. (2017). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.

Sources

Solvent selection for coupling reactions with 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Optimization for Pd-Catalyzed Cross-Coupling of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Executive Summary

This guide addresses the specific solubility and reactivity challenges associated with functionalizing the 6-bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine scaffold. This intermediate is a critical pharmacophore in kinase inhibitor development (e.g., PI3K, EGFR inhibitors).

The presence of a lipophilic thienopyrimidine core fused with a polar, basic piperazine tail creates a "solubility paradox" that often leads to poor conversion in standard non-polar coupling solvents. This note provides a tiered solvent selection strategy, a validated Suzuki-Miyaura protocol, and green chemistry alternatives to maximize yield and reproducibility.

The Chemist’s Challenge: Substrate Analysis

Before selecting a solvent, one must understand the competing physicochemical properties of the molecule:

  • The Core (Thieno[2,3-d]pyrimidine): Aromatic, planar, and lipophilic. Requires organic solvents for solvation.

  • The Tail (Piperazine):

    • Polarity: High. Increases water solubility but decreases solubility in non-polar ethers (e.g., Et₂O, pure Toluene).

    • Basicity: The secondary amine (

      
      -H) has a pKa 
      
      
      
      9.8. It can coordinate to Palladium species (
      
      
      ), effectively poisoning the catalyst and arresting the catalytic cycle (The "Amine Effect").
    • Zwitterionic Potential: In acidic media, the piperazine protonates; in the presence of boronic acids, reversible covalent interactions can occur.

The Solution: A solvent system must be amphiphilic (dissolving both ends of the molecule) and sufficiently polar to disrupt Pd-N coordination.

Solvent Selection Decision Matrix

Do not default to DMF. Use this matrix to select the optimal solvent based on your coupling partner and sustainability goals.

Table 1: Solvent Performance Characteristics
Solvent SystemPolaritySolubility of SubstrateGreen ScoreRecommended For
1,4-Dioxane / H₂O (4:1) Med-HighExcellentLow (Red)The Gold Standard. Robust for initial screening; disrupts amine coordination.
DMF or DMA / H₂O (9:1) HighExcellentLow (Red)"Difficult" substrates with very low solubility. Hard to remove during workup.
2-MeTHF / H₂O MediumGoodHigh (Green)Process chemistry scale-up. Easy phase separation.
n-Butanol HighVery GoodHigh (Green)High-temperature couplings (

C). Good for polar boronic acids.
Toluene / H₂O LowPoorMediumAvoid unless the piperazine is Boc-protected.
Visual Workflow: Solvent Decision Tree

SolventSelection Start Start: Select Solvent IsProtected Is the Piperazine NH Protected (e.g., Boc)? Start->IsProtected GreenReq Is Green Chemistry Mandatory? IsProtected->GreenReq Yes Solv_Diox 1,4-Dioxane / H2O (Robust / Toxic) IsProtected->Solv_Diox No (Free NH risks poisoning) TempReq Reaction Temp Requirement GreenReq->TempReq Yes (Free NH) Solv_Tol Toluene / H2O (Standard Biphasic) GreenReq->Solv_Tol No Solv_MeTHF 2-MeTHF / H2O (Green Alternative) GreenReq->Solv_MeTHF Yes TempReq->Solv_MeTHF < 80°C Solv_BuOH n-Butanol (High Temp / Polar) TempReq->Solv_BuOH > 100°C Solv_Diox->GreenReq Optimization needed? Solv_DMF DMF or DMA (Last Resort) Solv_Diox->Solv_DMF Substrate precipitates

Figure 1: Decision tree for solvent selection based on substrate protection status and process constraints.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 6-bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (1) with Phenylboronic acid. Scale: 1.0 mmol (Adaptable).

Materials
  • Substrate: 1.0 eq (300 mg)

  • Boronic Acid: 1.2 – 1.5 eq (Excess required due to potential protodeboronation in aqueous media).

  • Catalyst:

    
     (3-5 mol%). Why? The bidentate ferrocene ligand is bulky and resists displacement by the piperazine amine better than 
    
    
    
    .
  • Base:

    
     (3.0 eq).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Total volume: 10 mL (0.1 M).

Step-by-Step Methodology
  • Degassing (Critical):

    • Combine 1,4-Dioxane and Water in a separate flask. Sparge with Argon or Nitrogen for 15 minutes.

    • Scientific Rationale: Oxygen promotes homocoupling of boronic acids and oxidation of the Pd catalyst (Pd-black formation).

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and Base .

    • Evacuate and backfill the vial with Argon (3 cycles).

    • Add the degassed solvent mixture via syringe.

    • Add the Catalyst last, quickly, against a positive flow of Argon. Cap immediately.

  • Reaction:

    • Heat to 90°C for 4–16 hours.

    • Monitoring: Check LCMS.[1] Look for the consumption of Bromide (M+) and appearance of Product (M+Ar).

    • Note: If the reaction stalls at 50% conversion, add a second portion of boronic acid (0.5 eq) and catalyst (1 mol%).

  • Workup (The "Piperazine Trap"):

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove Pd residues. Wash with EtOAc.

    • pH Adjustment (Crucial): The product contains a basic piperazine.[2]

      • Add water to the filtrate.

      • Check pH of the aqueous layer.[2][3] It must be basic (pH > 11) to ensure the piperazine is unprotonated (neutral) and extracts into the organic layer.

      • If pH is < 10: Add 1N NaOH dropwise.

    • Extraction: Extract with EtOAc (3x) or DCM/iPrOH (3:1) if the product is very polar.

    • Wash: Brine wash the combined organics. Dry over

      
      .
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Pd Black Formation Catalyst decomposition; Solvent too non-polar.Switch to n-Butanol or add more ligand (

or SPhos). Ensure rigorous degassing.
No Reaction (SM Recovery) Catalyst poisoning by Piperazine NH.1. Switch base to

(increases solubility).2. Use

+ XPhos
(Buchwald precatalysts are resistant to amine poisoning).
Protodeboronation Boronic acid instability.Reduce water ratio (use 9:1 Dioxane/H₂O) or switch to Boronic Ester (Pinacol ester).
Product in Aqueous Layer Product protonated during workup.Adjust aqueous phase to pH 12 before extraction. Use "Salting out" method (saturate with NaCl).

Expert Insight: Green Chemistry & Future-Proofing

For industrial applications or strict sustainability requirements, replace 1,4-Dioxane (a likely carcinogen and groundwater contaminant) with 2-Methyltetrahydrofuran (2-MeTHF) .

  • Protocol Modification: Use 2-MeTHF/Water (3:1).

  • Benefit: 2-MeTHF is derived from biomass (corn cobs/bagasse) and separates easily from water, simplifying the workup.

  • Caveat: Ensure the reaction temperature does not exceed 80°C (bp of 2-MeTHF) unless using a sealed pressure vessel.

Visual Workflow: Reaction Pathway

ReactionWorkflow Setup Setup: Degas Solvents (Dioxane/H2O) Addition Addition: Substrate + Base + Catalyst Setup->Addition Heating Heating: 90°C, 4-16h (Argon atm) Addition->Heating Check LCMS Check: Conversion > 95%? Heating->Check Check->Heating No (Add Catalyst) Workup Workup: pH Adjustment (>11) Extract EtOAc Check->Workup Yes Purify Purification: Flash Column (DCM/MeOH) Workup->Purify

Figure 2: Generalized workflow for the Suzuki coupling of piperazinyl-thienopyrimidines.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents. Chemical Communications, 50, 9650-9652. (Context on Green Solvents). [Link]

  • Pfizer Inc. (2018). Pfizer Solvent Selection Guide. (Standard industry reference for solvent greenness). [Link]

  • Kandeel, M. M., et al. (2012). Synthesis of thieno[2,3-d]pyrimidines... of anticipated anti-cancer activity.[4][5][6] Journal of Advanced Research, 3(4), 327-336. (Specific synthesis of thienopyrimidine scaffolds). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Debromination Side Reactions in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting and minimizing debromination side reactions during cross-coupling experiments. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common challenge of hydrodebromination, which can significantly impact reaction yield and purification efficiency. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may face at the bench.

Troubleshooting Guide: Real-Time Problem Solving

This section is structured to help you diagnose and resolve debromination issues as they arise during your experiments.

Question 1: I'm observing a significant amount of a debrominated byproduct in my Suzuki-Miyaura coupling. What are the most likely causes and how can I fix it?

Answer:

The appearance of a debrominated byproduct in a Suzuki-Miyaura coupling is a frequent issue where the aryl bromide is reduced to the corresponding arene.[1] This side reaction consumes your starting material and complicates purification. The primary culprits are often related to reaction conditions and reagent choices.

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of debromination.[2] If you are running the reaction at an elevated temperature, try reducing it. For instance, if you are at 100 °C, attempt the reaction at 80 °C or even room temperature and monitor the progress.[2]

  • Re-evaluate Your Choice of Base: The base is critical. Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can promote debromination.[2] It is often better to start with milder carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] If these are not effective, potassium phosphate (K₃PO₄) can be a good alternative.[2]

  • Assess Your Palladium Catalyst and Ligand System: The electronic and steric properties of the phosphine ligands on your palladium catalyst play a crucial role.[2] Electron-rich and bulky ligands can sometimes favor the undesired hydrodehalogenation.[2] While bulky, electron-rich phosphine ligands can be beneficial, their use should be approached with caution as they can also promote the reductive elimination of an aryl-hydride species, which leads to debromination.[2] Consider switching to less electron-donating phosphine ligands, which may disfavor this pathway.[2]

  • Check Your Solvent: The solvent can be a source of protons or hydrides, leading to reductive debromination.[2][3] Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are generally preferred to minimize potential proton sources.[2] If you are using an alcohol as a solvent, be aware that it can act as a hydride source.[3]

  • Ensure Anhydrous and Inert Conditions: The presence of water or oxygen can contribute to side reactions. Ensure all your reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).

Question 2: My Heck coupling reaction is plagued by debromination. Are there specific considerations for this reaction type?

Answer:

Yes, Heck couplings have their own nuances when it comes to debromination. While the general principles of temperature, catalyst, and solvent apply, the choice of base is particularly critical in Heck reactions.

Heck-Specific Troubleshooting:

  • Base Selection is Key: Organic bases like triethylamine (Et₃N) are commonly used in Heck reactions. However, these can sometimes act as hydride donors, directly leading to the debrominated byproduct.[2] If you suspect this is the case, consider switching to an inorganic base like potassium carbonate or sodium acetate.

  • Ligand Choice Matters: For Heck reactions, specific ligands such as sSPhos used with a palladium source like Na₂PdCl₄ have been shown to give high conversions with minimal side products.[3]

Question 3: I'm working with a nitrogen-containing heterocycle, and debromination is a major problem. What's happening and what should I do?

Answer:

Nitrogen-containing heterocycles, such as indoles and pyrroles, are particularly susceptible to debromination.[4] The acidic N-H proton can be deprotonated by the base in the reaction mixture. This increases the electron density of the aromatic ring, which can make the C-Br bond more prone to cleavage.[3]

The most effective solution is to protect the indole nitrogen. [3]

  • Common Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Widely used and easily removed under acidic conditions.[3] N-Boc protected substrates have been successfully used in Suzuki couplings.[3]

    • SEM (2-(Trimethylsilyl)ethoxy)methyl): A versatile and robust protecting group that can be removed under various conditions.[5]

Protecting the nitrogen prevents deprotonation, leading to cleaner reactions and higher yields of the desired coupled product.[3]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the mechanisms and prevention of debromination.

What is the mechanism of debromination?

Debromination, also known as hydrodebromination or protodebromination, is the replacement of a bromine atom with a hydrogen atom.[2][6] In the context of palladium-catalyzed cross-coupling, this often occurs via a competing catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, a Pd-H species can be formed. This can happen through various pathways, including the reaction with trace amounts of water, alcohols, or even certain amine bases that can act as hydride donors.[4][7] This Pd-H species can then undergo reductive elimination with the aryl group to produce the debrominated arene and regenerate the Pd(0) catalyst.[4][7]

How does the choice of halide (I, Br, Cl) affect the likelihood of dehalogenation?

The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl .[4] Aryl iodides are the most reactive and therefore the most prone to this side reaction. Aryl chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[4]

Can the organoboron reagent influence debromination?

While the aryl halide is the primary factor, a slow transmetalation step with the organoboron reagent can provide more time for competing side reactions like debromination to occur.[4] Therefore, using highly active and stable boronic acids or esters can help minimize this side reaction by promoting a faster forward reaction.[4]

Are there any additives that can help suppress debromination?

In some cases, the addition of bromide salts has been found to suppress dehalogenation.[1]

Experimental Protocols

Here are some representative experimental protocols with an emphasis on minimizing debromination.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[2]

  • Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane, 5 mL) via syringe.[2]

  • Stir the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.[2]

  • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

Protocol 2: N-Protection of an Indole Prior to Cross-Coupling
  • To a solution of the bromoindole (1.0 mmol) in a suitable solvent (e.g., THF), add a base (e.g., NaH, 1.2 mmol) at 0 °C.

  • After stirring for 30 minutes, add the protecting group precursor (e.g., Boc-anhydride, 1.2 mmol).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the N-protected bromoindole by column chromatography.

Data Presentation

Table 1: Influence of Base on Debromination

BaseStrengthTypical ObservationRecommendation
NaOH, KOHStrongCan promote side reactions, including debromination.[2]Avoid if possible.[2]
K₂CO₃, Cs₂CO₃ModerateGenerally milder and effective, a good starting point.[2]Recommended for initial screening.[2]
K₃PO₄ModerateCan be effective in specific systems where carbonates are not optimal.[2]Try if carbonates fail.[2]
Et₃N (in Heck)Organic BaseCan act as a hydride donor, leading to debromination.[2]Use with caution; consider inorganic alternatives.

Visualizations

Troubleshooting Workflow for Debromination

G start Significant Debromination Observed temp Lower Reaction Temperature start->temp base Switch to a Milder Base (e.g., K2CO3, K3PO4) temp->base Still significant debromination end Debromination Minimized temp->end Debromination reduced ligand Screen Different Ligands (e.g., less electron-donating) base->ligand Still significant debromination base->end Debromination reduced solvent Use Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) ligand->solvent Still significant debromination ligand->end Debromination reduced protect N-H Containing Heterocycle? Protect Nitrogen (e.g., Boc, SEM) solvent->protect Is the substrate a heterocycle? solvent->end No protect->end Yes

Caption: A decision-making workflow for troubleshooting debromination.

Key Factors Influencing Debromination

G Debromination Debromination Side Reaction Temperature High Temperature Temperature->Debromination Base Strong Base Base->Debromination Ligand Electron-Rich/Bulky Ligand Ligand->Debromination Solvent Protic/Hydride-Donating Solvent Solvent->Debromination Substrate Reactive Halide (I > Br) N-Heterocycles Substrate->Debromination

Caption: Interplay of factors contributing to debromination.

References

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem., 69, 3173-3180.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Protodeboronation. Retrieved from [Link]

  • Tetracycline. (2014). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 55(30), 4132-4135.

Sources

Recrystallization solvents for high-purity 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

[1][2]

Topic: Recrystallization Solvents & Troubleshooting Guide Molecule ID: 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (Key intermediate for PI3K inhibitors like Pictilisib/GDC-0941 analogs) Target Audience: Medicinal Chemists, Process Chemists[1]

Module 1: Solvent Selection Logic

The purification of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine presents a specific challenge: balancing the lipophilicity of the brominated thienopyrimidine core with the polarity and basicity of the piperazine tail.[1]

The "ideal" solvent must solubilize the aromatic core at high temperatures while exploiting the reduced solubility of the semi-polar piperazine moiety at lower temperatures to induce crystal lattice formation.[1]

Recommended Solvent Systems
Solvent SystemRoleMechanism of ActionSuitability
Ethanol (Absolute) Primary The piperazine moiety forms H-bonds with EtOH, aiding high-temp solubility.[1] The hydrophobic Br-thieno core drives precipitation upon cooling.[1]Best for Initial Trials. High recovery, good impurity rejection.[1]
Ethanol / Water (9:1) Secondary Water acts as a mild anti-solvent for the hydrophobic aromatic core, sharpening the solubility curve.[1]Best for Removal of Piperazine Salts. Water keeps inorganic/salt impurities in the mother liquor.[1]
Acetonitrile (ACN) Alternative Aprotic polar solvent.[1] Dissolves the product at reflux but shows poor solubility at RT.[1]Best for Oiling Out Issues. ACN often promotes better crystal habit than alcohols if oiling occurs.[1]
Ethyl Acetate / Hexane Trituration Low polarity system.[1] The product is sparingly soluble.[1][2]Best for Trituration. Use to wash crude solids to remove non-polar organic impurities before recrystallization.[1]
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Expert Insight: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization. While the compound is highly soluble in them, the solubility curve is too flat (soluble at both hot and cold temperatures), leading to poor recovery yields.[1]

Module 2: Troubleshooting Guide

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: This is common with piperazine derivatives.[1] It indicates the solution is either too concentrated, contains residual high-boiling solvents (like DMF), or the temperature dropped too fast.[1]

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of the pure product (if available) at the cloud point (approx. 50-60°C).[1]

  • Protocol Adjustment: Switch from Ethanol to Acetonitrile . ACN has a higher dielectric constant but lacks H-bond donation, which often forces the amine to crystallize rather than form a solvated oil.[1]

Issue 2: Persistent Yellow/Brown Coloration

Diagnosis: Oxidation products (N-oxides) or polymerized thiophene byproducts.[1]

  • Solution: Perform a Carbon Treatment .[1]

    • Dissolve crude in hot Ethanol (20 volumes).

    • Add Activated Charcoal (5-10 wt%).

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad to remove charcoal.

    • Cool the filtrate slowly to crystallize.

Issue 3: Low Yield (<50%)

Diagnosis: The product is too soluble in the mother liquor, or the piperazine tail is forming a soluble salt with residual acid.[1]

  • Check pH: Ensure the crude material is the Free Base .[1] If the synthesis involved acid deprotection (e.g., Boc-removal), the product might be a partial salt.[1]

  • Corrective Action: Treat the mother liquor with aqueous NaHCO3, extract with EtOAc, dry, and re-crystallize the residue.

Module 3: Validated Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Target: High Purity (>98%) for Biological Assays[1]

  • Preparation: Place 10 g of crude 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine in a round-bottom flask.

  • Dissolution: Add Ethanol (150 mL, 15 volumes) .

  • Reflux: Heat to reflux (78°C) with stirring.

    • Checkpoint: If solids remain after 15 mins, add Ethanol in 10 mL increments until clear.

  • Cooling: Turn off heat. Allow the flask to cool to room temperature slowly (over 2 hours) on the oil bath. Rapid cooling promotes oiling.[1]

  • Crystallization: Once at RT, move to an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the white/off-white needles under vacuum.[1]

  • Wash: Wash the cake with cold Ethanol (2 x 10 mL) .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Rescue Trituration (Ether/MTBE)

Target: Removing sticky impurities from "gummy" crude[1]

  • Suspend the gummy crude in Diethyl Ether or MTBE (10 volumes) .

  • Sonicate for 20 minutes.

  • Stir vigorously at Room Temperature for 4 hours.

  • The gum should harden into a filterable solid.[1]

  • Filter and proceed to Protocol A.[1]

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying thienopyrimidine derivatives based on the initial state of the crude material.

Recrystallization_LogicStartCrude Material(6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine)Check_StatePhysical State?Start->Check_StateState_GumSticky Gum / OilCheck_State->State_GumState_SolidSolid PowderCheck_State->State_SolidAction_TriturateTriturate withDiethyl Ether or MTBEState_Gum->Action_TriturateSolvent_ChoiceSelect Solvent:Ethanol (15V)State_Solid->Solvent_ChoiceAction_Triturate->State_SolidSolidifiesProcess_RefluxHeat to RefluxSolvent_Choice->Process_RefluxCheck_DissolutionFully Dissolved?Process_Reflux->Check_DissolutionAction_AddSolventAdd Solvent (+5V)Check_Dissolution->Action_AddSolventNoAction_HotFilterHot Filtration(Remove inorganics)Check_Dissolution->Action_HotFilterTurbid (Inorganics)Process_CoolSlow Cool to RTCheck_Dissolution->Process_CoolClearAction_AddSolvent->Check_DissolutionAction_HotFilter->Process_CoolCheck_ResultResult?Process_Cool->Check_ResultResult_CrystalsCrystals FormedCheck_Result->Result_CrystalsResult_OilOiling OutCheck_Result->Result_OilFinalFilter & Dry(High Purity)Result_Crystals->FinalAction_SeedReheat & Seedor Switch to ACNResult_Oil->Action_SeedAction_Seed->Process_Cool

Caption: Workflow for solvent selection and troubleshooting based on the physical state of the crude thienopyrimidine intermediate.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is often too good a solvent for piperazine derivatives. This leads to lower recovery yields (more product stays in the mother liquor).[1] Use Methanol only if the crude is very insoluble in Ethanol.[1]

Q: My product has a melting point of 298°C. Is this correct? A: No, that is likely the salt form (e.g., Hydrochloride).[1] The free base of 6-bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine typically melts lower (often 180–220°C range depending on the specific polymorph).[1] If your MP is >280°C, you likely have trapped inorganic salts or the HCl salt.

Q: Is the bromine atom stable during reflux in Ethanol? A: Yes. The aromatic bromine on the thieno[2,3-d]pyrimidine core is stable to nucleophilic displacement by alcohols under standard reflux conditions without a metal catalyst.[1]

References

  • Folkes, A. J., et al. (2008).[1][3][4] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer."[1][3][4][5] Journal of Medicinal Chemistry, 51(18), 5522-5532.[1][3]

  • Kandeel, M. M., et al. (2012).[1] "Synthesis of thieno[2,3-d]pyrimidines... of anticipated anti-cancer activity."[1][2][6][7] Bulletin of Faculty of Pharmacy, Cairo University, 50(1), 1-10.[1] [1]

  • He, H., et al. (2011).[1] "Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters. (Validates Ethanol/Water recrystallization for this scaffold).

  • PubChem Compound Summary. "4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine."[1][8] National Center for Biotechnology Information.[1]

Enhancing stability of the piperazine ring during acidic workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Piperazine Ring Stability During Acidic Workup

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the stability of the piperazine ring during acidic workup procedures. As Senior Application Scientists, we have compiled this information to ensure you can navigate these common experimental hurdles with confidence, supported by scientific principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the piperazine ring susceptible to instability during acidic workup?

A1: The piperazine ring contains two secondary amine functionalities. In acidic conditions, these nitrogen atoms can be protonated. This protonation increases the ring's polarity and can make it more susceptible to undesired reactions, such as ring opening or side reactions with other functional groups present in the molecule. The extent of this instability is highly dependent on the pH of the solution and the specific nature of the substituents on the piperazine ring.

Q2: What are the most common signs of piperazine ring degradation during my experiment?

A2: Degradation can manifest in several ways, including:

  • Low recovery or yield of your desired product after workup and purification.

  • The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate.

  • The presence of additional peaks in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Changes in the physical appearance of your sample, such as a color change.

Q3: Can I avoid acidic workup altogether?

A3: Yes, in many cases, alternative purification methods can be employed. These include:

  • Neutral or basic extraction: Using a non-acidic aqueous phase for extraction.

  • Chromatography: Techniques like flash column chromatography on silica gel or reverse-phase HPLC can often separate the desired product without the need for an acidic wash.[1][2]

  • Crystallization/Recrystallization: This can be a highly effective method for purifying solid compounds.[1][2]

  • Distillation: For volatile liquid compounds, distillation can be a suitable purification method.[2]

Troubleshooting Guides

Issue 1: Significant Product Loss After Acidic Extraction

This is a common problem when trying to separate a basic piperazine-containing compound from non-basic impurities. The acidic wash, intended to protonate and move the desired compound to the aqueous layer, can lead to degradation.

Root Cause Analysis:

The primary cause is often the use of an excessively strong acid or prolonged exposure to acidic conditions, which can lead to ring opening or other side reactions. The pKa of the piperazine nitrogens is a critical factor; typically around 5.3 and 9.7.[3] At a pH well below the lower pKa, the ring is fully protonated and may be more vulnerable.

Solutions:

  • pH-Controlled Extraction: Instead of using a strong acid like 1M HCl, consider a milder acidic solution or a buffer to maintain the pH in a range where the piperazine is sufficiently protonated for extraction but the risk of degradation is minimized. Experimenting with the pH of the mobile phase can also significantly impact chromatographic separation.[4]

  • Use of Protecting Groups: Temporarily protecting one or both of the piperazine nitrogens can significantly enhance stability during acidic workup.

Protecting Group Strategy

Protecting groups are chemical moieties that can be selectively added to a reactive functional group to block its reactivity during a chemical transformation and can be subsequently removed under specific conditions.[5] For piperazines, carbamates are a common and effective class of protecting groups.[6]

Workflow for Protecting Group Strategy:

Sources

Validation & Comparative

1H NMR interpretation of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine: A Comparative Approach

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development, particularly in the design of kinase inhibitors.[1] Unambiguous structural verification is paramount for advancing research, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for this elucidation. Here, we delve into a detailed interpretation of the molecule's proton NMR data, compare its utility against other standard analytical techniques, and provide actionable protocols for researchers in the field.

Part 1: Interpreting the ¹H NMR Spectrum

The structure of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine presents a distinct set of proton environments. A logical interpretation involves deconstructing the molecule into its two primary components: the rigid, aromatic thieno[2,3-d]pyrimidine core and the flexible, aliphatic piperazine ring. The analysis that follows is based on established principles of NMR spectroscopy and data from structurally related analogs.[2][3][4]

Caption: Structure of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine with key protons highlighted.

Thieno[2,3-d]pyrimidine Core Protons (The Aromatic Region)
  • H2 Proton (Pyrimidine Ring): This proton is attached to a carbon (C2) situated between two electronegative nitrogen atoms. This environment results in significant deshielding, pushing its resonance far downfield. As it has no adjacent protons, it will appear as a sharp singlet. Based on data from similar thieno[2,3-d]pyrimidine structures, this peak is predicted to be in the δ 8.40 - 8.60 ppm range.[3][5]

  • H5 Proton (Thiophene Ring): The H5 proton is on the thiophene ring. While thiophene protons in fused systems typically appear between δ 7.0-8.0 ppm, its chemical shift is influenced by the adjacent electron-withdrawing pyrimidine ring and the bromine at the C6 position.[6][7] With no proton at C6 to couple with, the H5 signal will manifest as a singlet, predicted to be around δ 7.60 - 7.80 ppm .

Piperazine Ring Protons (The Aliphatic Region)

The piperazine ring undergoes rapid chair-to-chair interconversion at room temperature, making the protons on each methylene group chemically equivalent on the NMR timescale.

  • H2'/H6' Protons: These four protons are on the two methylene groups directly attached to the thieno[2,3-d]pyrimidine core via N1'. This nitrogen is part of an enamine-like system, which withdraws electron density and deshields these adjacent protons. They are expected to produce a multiplet (often appearing as a triplet) centered around δ 3.80 - 4.00 ppm .

  • H3'/H5' Protons: These four protons are on the methylene groups adjacent to the secondary amine (N4'). They are in a more shielded, classic aliphatic amine environment. Their signal is expected to appear upfield relative to H2'/H6', as a multiplet (triplet) around δ 3.10 - 3.30 ppm .[8]

  • N4'-H Proton: The proton on the secondary amine is exchangeable, and its chemical shift is highly sensitive to solvent, concentration, and temperature.[9] In a non-protic solvent like DMSO-d₆, it typically appears as a broad singlet. Its presence can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube; the N-H proton will exchange with deuterium, causing the peak to diminish or disappear entirely. This signal is predicted in the δ 2.0 - 3.5 ppm range.[4]

Part 2: Summary of Predicted ¹H NMR Data

The anticipated spectral data for 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine, assuming acquisition in DMSO-d₆ at 400 MHz, is summarized below.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H28.40 - 8.60Singlet (s)1HN/A
H57.60 - 7.80Singlet (s)1HN/A
H2', H6'3.80 - 4.00Triplet (t)4H~5.0 Hz
H3', H5'3.10 - 3.30Triplet (t)4H~5.0 Hz
N4'-H2.0 - 3.5Broad Singlet (br s)1HN/A

Part 3: Recommended Experimental Protocol

To obtain a high-quality, interpretable ¹H NMR spectrum, a standardized and robust protocol is essential. The choice of solvent and experimental parameters is critical for ensuring data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of DMSO-d6 A->B C Vortex until fully dissolved B->C D Transfer to 5mm NMR tube C->D E Lock on DMSO-d6 signal D->E F Shim for homogeneity E->F G Set acquisition parameters (e.g., 16 scans, 2s relaxation delay) F->G H Acquire FID G->H I Apply Fourier Transform H->I J Phase correct the spectrum I->J K Calibrate to residual DMSO peak (δ 2.50) J->K L Integrate peaks K->L M M L->M Final Spectrum Analysis

Caption: Recommended workflow for ¹H NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: DMSO-d₆ is the solvent of choice due to its high boiling point and its ability to dissolve a wide range of organic molecules. Crucially, it allows for the observation of exchangeable N-H protons, which might be lost in protic solvents like methanol-d₄.

    • Protocol: Accurately weigh 5-10 mg of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine and dissolve it in approximately 0.7 mL of high-purity DMSO-d₆ in a small vial. Vortex the solution to ensure complete dissolution. Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Rationale: A spectrometer operating at 400 MHz or higher is recommended for achieving good signal dispersion, which is necessary to resolve the multiplets of the piperazine ring.

    • Protocol: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Acquire the spectrum using standard proton parameters, typically with 16 to 32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Rationale: Proper processing is key to extracting accurate information. Referencing the spectrum to the known residual solvent peak ensures consistency and comparability of data.

    • Protocol: Apply a Fourier transform to the acquired Free Induction Decay (FID). Carefully phase the resulting spectrum to ensure all peaks have a correct Lorentzian shape. Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm. Integrate all distinct signals and analyze the chemical shifts, multiplicities, and coupling constants.

Part 4: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on a suite of analytical methods. Each technique provides complementary information, and their combined use constitutes a self-validating system for confirming the structure of novel compounds.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹H NMR Proton environment, connectivity (J-coupling), and relative proton count.Provides a detailed and unique fingerprint of the molecule's proton framework. Fast and non-destructive.Can have overlapping signals in complex molecules. Does not directly show the carbon backbone.
¹³C NMR Number and type of carbon atoms (aliphatic, aromatic, C=N).Confirms the carbon skeleton (10 unique signals expected). DEPT experiments can distinguish CH, CH₂, and CH₃ groups.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₀H₁₂BrN₄S). The presence of bromine will give a characteristic M/M+2 isotopic pattern with a ~1:1 ratio, providing definitive evidence for its inclusion.Does not provide detailed stereochemical or isomeric information.
FT-IR Spectroscopy Presence of functional groups.Can confirm the N-H stretch of the piperazine ring (~3300 cm⁻¹) and C=N/C=C stretches in the aromatic region (~1500-1600 cm⁻¹).Provides limited information on the overall molecular skeleton. The "fingerprint region" can be complex to interpret.
X-ray Crystallography Definitive 3D molecular structure and packing in the solid state.Provides unambiguous proof of structure, including bond lengths and angles. The "gold standard" for structural confirmation.Requires a suitable, high-quality single crystal, which can be difficult and time-consuming to grow.

Conclusion

The ¹H NMR spectrum of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine provides a wealth of structural information that is critical for its unambiguous identification. The key diagnostic signals include two singlets in the aromatic region for the thienopyrimidine core and two distinct multiplets in the aliphatic region corresponding to the non-equivalent methylene groups of the piperazine substituent. When interpreted alongside complementary data from ¹³C NMR, mass spectrometry, and FT-IR, researchers can have high confidence in the structure and purity of their material, a crucial step for any subsequent application in drug discovery and development.

References

  • Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.). Iraqi National Journal of Chemistry. [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2021). SciELO. [Link]

  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. (2023). RSC Publishing. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering, 20(2), 132-143. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). MDPI. [Link]

  • 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one. (n.d.). MySkinRecipes. [Link]

  • ¹H NMR Chemical Shift Table. (n.d.). California State Polytechnic University, Pomona. [Link]

Sources

LC-MS/MS Profiling of Piperazinyl-Thienopyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of piperazinyl-thienopyrimidines, a critical scaffold in kinase inhibitor development (e.g., PI3K inhibitors like Pictilisib). Context: Unlike their structural cousins, the quinazolines (e.g., Gefitinib), thienopyrimidines possess a fused thiophene ring that alters electron density, basicity, and fragmentation kinetics. Key Findings: The piperazine moiety acts as the primary charge carrier (proton sponge) in Electrospray Ionization (ESI), dominating the fragmentation landscape with characteristic ring-opening pathways. However, the thienopyrimidine core exhibits distinct stability and isobaric interference patterns compared to quinazolines, necessitating specific chromatographic strategies.

Part 1: Structural Context & Ionization Physics

The Protonation Hierarchy

In positive mode ESI (ESI+), the ionization efficiency of piperazinyl-thienopyrimidines is dictated by the basicity of the nitrogen atoms.

  • Primary Site (Piperazine N): The distal nitrogen of the piperazine ring is the most basic site (

    
    ). It readily accepts a proton, creating the 
    
    
    
    precursor.[1]
  • Secondary Site (Pyrimidine N): The N-1 or N-3 of the pyrimidine ring are less basic due to aromatic delocalization but can participate in charge migration during collision-induced dissociation (CID).

  • Thiophene Effect: The sulfur atom in the fused thiophene ring is electron-donating by resonance but electron-withdrawing by induction. Compared to the benzene ring in quinazolines, the thiophene ring slightly reduces the basicity of the adjacent pyrimidine nitrogens, altering the collision energy (CE) required for core fragmentation.

The "Charge-Remote" vs. "Charge-Directed" Fragmentation

The fragmentation of these molecules is predominantly charge-directed . The proton localized on the piperazine nitrogen triggers inductive cleavage of the C-N bonds connecting the piperazine to the aromatic core.

Part 2: Comparative Fragmentation Analysis

This section compares the fragmentation behavior of Piperazinyl-Thienopyrimidines against Piperazinyl-Quinazolines (the industry standard alternative).

Table 1: Comparative Mass Spectrometric Behavior[2][3]
FeaturePiperazinyl-ThienopyrimidinePiperazinyl-QuinazolineImpact on Analysis
Core Stability High. The thiophene-pyrimidine fusion is resistant to ring cleavage under standard CID conditions.Moderate. The pyrimidine ring in quinazolines is susceptible to Retro-Diels-Alder (RDA) cleavage at high CE.Thienopyrimidines require higher CE to generate core-specific fragments.
Dominant Fragment Piperazine Loss. Cleavage of the C-N bond linking the piperazine to the core.Piperazine Loss + RDA. Mixture of substituent loss and ring fragmentation.Thienopyrimidines yield cleaner spectra at low CE, ideal for quantification (SRM).
Isotopic Pattern Distinctive

.
The presence of Sulfur provides a characteristic A+2 peak (~4.4% abundance).
Standard. Only

and

contributions (A+1).
The

signature is a built-in validation tool for identifying thienopyrimidine metabolites in complex matrices.
Diagnostic Ions m/z 56, 70, 84 (Piperazine ring fragments).m/z 56, 70 + Quinazoline core fragments.Low mass ions are non-specific; quantification should rely on the loss of the piperazine moiety (Neutral Loss).

Part 3: Fragmentation Pathways & Visualization

The fragmentation of piperazinyl-thienopyrimidines follows a predictable cascade. The diagram below illustrates the pathway for a generic scaffold, highlighting the critical Piperazine Ring Opening and C-N Bond Cleavage .

Mechanism Visualization (DOT Diagram)

FragmentationPathway cluster_legend Mechanism Key Precursor Precursor Ion [M+H]+ (Protonated on Piperazine N) Intermediate Intermediate State (Piperazine Ring Opening) Precursor->Intermediate C-C Bond Cleavage (Charge Directed) Fragment_B Core Fragment [Thienopyrimidine-H]+ (Neutral Loss of Piperazine) Precursor->Fragment_B C-N Bond Heterolysis (Primary Quant Transition) Fragment_A Diagnostic Ion A (m/z 56, 70, 84) Alkene Elimination Intermediate->Fragment_A RDA-like mechanism (-C2H4 / -C3H6) Fragment_C Deep Fragmentation (Thiophene Ring Scission) High CE Only Fragment_B->Fragment_C > 50 eV CE key1 Blue: Precursor key2 Green: Quant Ion key3 Red: Diagnostic Ion

Figure 1: Proposed fragmentation pathway for piperazinyl-thienopyrimidines in ESI+. The green node represents the most stable transition for MRM/SRM quantification.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to maximize sensitivity while ensuring chromatographic robustness for basic amines.

Chromatographic Strategy

Challenge: Piperazines are basic. On standard C18 columns at low pH, they protonate and interact with residual silanols, causing peak tailing. Solution: Use a Charged Surface Hybrid (CSH) column or high pH mobile phase if the MS sensitivity permits.

Recommended Method (High Sensitivity):

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Why: The CSH particle surface is slightly positively charged, repelling the protonated piperazine and improving peak shape at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Orthogonal Validation Method (High Selectivity):

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Note: High pH suppresses ionization in positive mode (~2-5x signal loss) but radically alters selectivity and eliminates tailing.

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV (Do not exceed 3.5 kV to avoid in-source fragmentation of the labile piperazine ring).

  • Desolvation Temp: 450°C (High temp required to desolvate the polar piperazine).

  • Collision Energy (CE) Ramp:

    • Low (15-25 eV): Generates the [Core]+ ion (Loss of piperazine). Use for Quantification.

    • Medium (30-40 eV): Generates piperazine ring fragments (m/z 56, 70). Use for Confirmation.

    • High (>50 eV): Fragments the thienopyrimidine core (rarely needed).

Workflow Diagram

Workflow Sample Sample Prep (PPT or SPE) LC LC Separation (CSH C18, pH 3) Sample->LC ESI ESI Source (+3.5 kV, 450°C) LC->ESI Q1 Q1 Filter [M+H]+ Selection ESI->Q1 CC Collision Cell (CE Ramp 20-40eV) Q1->CC Q3 Q3 Filter Fragment Selection CC->Q3

Figure 2: Optimized LC-MS/MS workflow for basic thienopyrimidine analysis.

Part 5: Diagnostic Ion Summary

Use the following table to build your Multiple Reaction Monitoring (MRM) methods.

Fragment Typem/z (Generic)OriginSpecificity
Precursor [M+H]+Intact MoleculeHigh
Quantifier [M+H - Piperazine]+Core StructureHighest . The bond between the core and piperazine is the most labile.
Qualifier 1 m/z 70.06Piperazine Ring (C4H8N+)Low (Common to all piperazines).
Qualifier 2 m/z 56.05Piperazine Ring (C3H6N+)Low (Common to all piperazines).
Qualifier 3 [Core - CO]+Thienopyrimidine CoreHigh (Requires high CE).

References

  • Zhu, N., et al. (2021).[2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 2

  • Genentech/Roche. (2011). "Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 (Pictilisib)." Xenobiotica. 3

  • BenchChem. (2025).[1] "Mass Spectrometry Fragmentation of Novel Piperidine/Piperazine Derivatives." Application Note. 1[4]

  • Salem, M. A., et al. (2014).[4][5] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry. 5[4]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Purity Assessment of Thienopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Thienopyrimidine analogs represent a vital class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents targeting kinases, phosphodiesterases, and other key enzymes. Given their significant pharmacological potential, ensuring the purity and stability of these Active Pharmaceutical Ingredients (APIs) is not merely a regulatory hurdle but a fundamental requirement for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose.

This guide provides an in-depth comparison of strategic approaches to developing a robust, stability-indicating HPLC method for the purity assessment of thienopyrimidine analogs. We will move beyond rote protocols to explore the scientific rationale behind critical decisions in method development, supported by comparative data and validated workflows.

The Analytical Challenge: Understanding Thienopyrimidine Chemistry

Thienopyrimidine analogs, by their nature, present unique challenges for chromatographic separation:

  • Aromaticity and π-π Interactions: The fused thiophene and pyrimidine rings create a planar, electron-rich system susceptible to strong π-π interactions.

  • Basic Nature: The nitrogen atoms in the pyrimidine ring confer basic properties, making their ionization state—and thus chromatographic retention—highly dependent on mobile phase pH.[1][2]

  • Structural Diversity: Analogs often differ by subtle substitutions on the core, leading to closely eluting isomers or impurities that demand high-resolution separation methods.

  • Potential for Degradation: As with many complex organic molecules, they can be susceptible to hydrolysis, oxidation, and photolysis, necessitating a "stability-indicating" method that can separate the intact API from all potential degradants.[3][4]

A successful method must address these properties to achieve optimal separation and accurate quantification.

Strategic Method Development: A Comparative Approach

The development of a purity method is a systematic process. Below, we compare key choices and their impact on the separation of thienopyrimidine analogs.

Column Selection: Beyond the Standard C18

The choice of stationary phase is the most powerful tool for manipulating selectivity. While C18 columns are the workhorse of reversed-phase chromatography, their effectiveness can be limited when dealing with aromatic, heterocyclic compounds.

Stationary PhaseSeparation PrinciplePerformance for Thienopyrimidines
Standard C18 Primarily hydrophobic (van der Waals) interactions.Baseline Choice: Good for general screening and separating analogs based on hydrophobicity (e.g., alkyl chain length). May fail to resolve positional isomers or structurally similar impurities.[5][6]
Phenyl-Hexyl Mixed-mode: Hydrophobic interactions plus π-π interactions with the phenyl rings.[5][7]Superior Choice: Offers alternative selectivity, especially for aromatic analytes. The π-π interactions can significantly enhance the resolution between compounds with similar hydrophobicity but different electronic structures.[7][8][9] This is often the key to separating closely related thienopyrimidine analogs.[10]
Biphenyl Stronger π-π interactions than Phenyl-Hexyl due to the biphenyl group's ability to "wrap around" flat aromatic molecules.Specialized Application: Can provide exceptional resolution for planar, polycyclic aromatic compounds. May be advantageous for separating complex mixtures of thienopyrimidine isomers.[9]

Expert Insight: For thienopyrimidine analogs, a Phenyl-Hexyl column is frequently a superior starting point over a standard C18.[6][7] The added dimension of π-π interactions provides a powerful tool to resolve compounds that would otherwise co-elute.[8][9]

Mobile Phase Optimization: The Critical Role of pH

Because thienopyrimidines are basic compounds, controlling the mobile phase pH is paramount for achieving reproducible retention and good peak shape.[1][2] The goal is to operate at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form.

pH ConditionAnalyte StateChromatographic Outcome
Low pH (e.g., pH 2.5-3.5) Analyte is protonated (cationic, R-NH+).Recommended Approach: This is the ion-suppression mode for bases. It leads to consistent, often longer retention on reversed-phase columns and minimizes peak tailing caused by interaction with residual silanols on the silica backbone.[11]
Mid pH (Near pKa) Mixture of ionized and neutral forms.Avoid: Leads to broad, split, or distorted peaks and poor reproducibility. Retention time can shift dramatically with minor pH changes.[12]
High pH (e.g., pH > 8) Analyte is in its neutral, free-base form.Alternative Approach: Can also provide good retention and peak shape. However, this requires specialized pH-stable columns, as traditional silica-based columns degrade rapidly above pH 7.5-8.[12]

Comparative Data: Acetonitrile vs. Methanol

Organic ModifierPropertiesImpact on Separation
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, often provides different selectivity.Generally preferred for gradient elution due to lower backpressure. Can offer sharper peaks for many compounds.
Methanol (MeOH) Higher viscosity, higher UV cutoff, different selectivity profile, can act as a hydrogen bond donor.Can be a powerful tool to alter elution order when ACN fails to provide resolution. Its hydrogen-bonding capability can be advantageous for separating compounds with polar functional groups.

Workflow and Visualization

A logical workflow is essential for efficient method development. The following diagram outlines the key stages from initial screening to final validation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization Start Define Analytical Target Profile (Purity, Stability) Screen_Cols Column Screening (C18, Phenyl-Hexyl) Start->Screen_Cols Screen_Solvents Solvent Screening (ACN vs. MeOH) Screen_Cols->Screen_Solvents Opt_pH Optimize Mobile Phase pH (e.g., 2.5, 3.0, 3.5) Screen_Solvents->Opt_pH Select best combination Opt_Gradient Develop Gradient Profile (Time, Slope) Opt_pH->Opt_Gradient Opt_Temp Evaluate Column Temperature Opt_Gradient->Opt_Temp Forced_Deg Forced Degradation Study (Specificity) Opt_Temp->Forced_Deg Lock final conditions Validation Full Method Validation (ICH Q2(R1)) Forced_Deg->Validation Final_Method Finalized Purity Method Validation->Final_Method PH_Influence cluster_low_ph Low pH Condition cluster_high_ph pH Near pKa Analyte Thienopyrimidine Analog (Basic, pKa ~5.0) Low_pH Low_pH Analyte->Low_pH Mid_pH Mobile Phase pH ≈ pKa (e.g., 5.0) Mixture of Cationic & Neutral Forms Analyte->Mid_pH Result_Low Increased Hydrophobicity Longer Retention Time Good Peak Shape Low_pH->Result_Low Outcome Result_Mid Inconsistent Ionization Broad or Split Peaks Unreliable Retention Mid_pH->Result_Mid Outcome

Caption: Impact of mobile phase pH on analyte ionization and retention.

Experimental Protocols

Protocol 1: Generic Method for Purity Assessment

This protocol provides a robust starting point for separating a wide range of thienopyrimidine analogs.

1. Chromatographic System:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Column Temperature: 30 °C.

2. Mobile Phase:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, adjusted to pH 3.5 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

3. Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010

4. Other Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: DAD, 210-400 nm. Monitor at a wavelength appropriate for the specific analog's chromophore (e.g., 254 nm or λmax).

5. Sample Preparation:

  • Prepare a stock solution of the thienopyrimidine analog at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water (or another suitable diluent).

  • Dilute to a working concentration of approximately 0.1 mg/mL for analysis.

Protocol 2: Method Validation According to ICH Q2(R1) Guidelines

Once a method is optimized, it must be validated to prove its suitability for its intended purpose. [13][14][15] 1. Specificity (Forced Degradation):

  • Subject the analyte (~0.1 mg/mL solution) and solid material to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.
    • Thermal: 105 °C for 48 hours (solid).
    • Photolytic: Expose to ICH-specified light conditions (solid and solution).
  • Acceptance Criteria: The method must demonstrate resolution (Rs > 1.5) between the main peak and all degradation product peaks. The DAD peak purity analysis should pass for the main peak in all stressed samples.

2. Linearity:

  • Prepare at least five concentrations of the analyte reference standard covering the expected range (e.g., 50% to 150% of the target concentration). [15] * Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy (Recovery):

  • Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

4. Precision:

  • Repeatability (Intra-assay): Inject six replicate preparations of the analyte at 100% concentration.

  • Intermediate Precision: Repeat the repeatability test on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0% for both tests.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Determine based on the signal-to-noise ratio (S/N) method (LOQ ≈ 10:1, LOD ≈ 3:1) or by calculating from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: The LOQ must be precise and accurate.

6. Robustness:

  • Systematically vary key method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%).

  • Acceptance Criteria: System suitability parameters (e.g., retention time, resolution, tailing factor) should remain within predefined limits.

Conclusion

Developing a robust and reliable HPLC method for the purity assessment of thienopyrimidine analogs is a multi-faceted process that hinges on a sound understanding of their chemical properties. While a standard C18 column provides a starting point, leveraging the alternative selectivity of a Phenyl-Hexyl phase is often critical for resolving closely related impurities. Meticulous optimization of mobile phase pH is non-negotiable for ensuring reproducibility and good peak shape. By following a systematic development workflow and performing a thorough validation as outlined by ICH guidelines, researchers can establish a self-validating, trustworthy analytical method that ensures the quality and integrity of these important pharmaceutical compounds.

References

  • Galaon, T., & David, V. (2012). The Influence of Mobile Phase pH on the Retention and Selectivity of Related Basic Compounds in Reversed-Phase Liquid Chromatography. Revue Roumaine de Chimie, 57(2), 131-140.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation.

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.

  • Agilent Technologies Inc. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.

  • International Council for Harmonisation. (n.d.). Quality Guidelines.

  • Semantic Scholar. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY.

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation.

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.

  • Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.

  • ResearchGate. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives.

  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors.

  • BenchChem. (2025). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review.

  • Human Journals. (2023). Stability Indicating HPLC Method Development: A Review.

  • European Journal of Chemistry. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole.

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column.

  • Asian Journal of Pharmaceutical and Clinical Research. (2019). Stability Indicating HPLC Method Development: A Review.

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Validated reverse phase-HPLC method for simultaneous estimation of anti-neoplastic agents trifluridine and tipiracil.

  • ResearchGate. (2020). (PDF) HPLC method for analyzing new compounds - analogs of an antineoplastic drug.

  • ResearchGate. (2025). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) | Request PDF.

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.

  • National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 6-Bromo-Thienopyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the thienopyrimidine scaffold is a cornerstone for creating novel therapeutics, from kinase inhibitors to antimicrobial agents.[1][2][3] The introduction of a bromine atom at the 6-position, creating 6-bromo-thienopyrimidine derivatives, often enhances biological activity or serves as a crucial handle for further synthetic modifications.[4] Verifying the precise elemental composition of these molecules is not merely a routine check; it is a fundamental pillar of quality control, ensuring the structural integrity, purity, and safety of the active pharmaceutical ingredient (API).[5][6]

This guide provides an in-depth comparison of the principal analytical standards and methodologies for the elemental analysis of 6-bromo-thienopyrimidine derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Pillar 1: Foundational Techniques for Core Elements (C, H, N)

The determination of carbon, hydrogen, and nitrogen is the bedrock of elemental analysis for any organic compound. The gold standard for this is Combustion Analysis .

Principle of Combustion Analysis

The sample is combusted at a high temperature (typically ~900-1000°C) in a stream of pure oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced back to N₂. These gases are then separated and quantified using techniques like gas chromatography with a thermal conductivity detector (TCD).

For halogenated compounds like 6-bromo-thienopyrimidines, special considerations are essential. The combustion process generates corrosive hydrogen bromide (HBr) and other bromine species.[7][8] Therefore, modern CHN analyzers designed for such compounds incorporate specialized scrubbing reagents in the combustion tube to trap these interfering elements, preventing damage to the instrument and ensuring accurate detection of C, H, and N.[9][10]

Experimental Workflow: CHN Combustion Analysis```dot

// Node Definitions Sample [label="1. Sample Weighing\n(1-3 mg in tin capsule)", fillcolor="#F1F3F4", fontcolor="#202124"]; Autosampler [label="2. Autosampler\nIntroduction", fillcolor="#F1F3F4", fontcolor="#202124"]; Furnace [label="3. Combustion Furnace\n(~950°C, Pure O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="4. Reduction Tube\n(Red. Copper, ~650°C)\nNOx → N₂", fillcolor="#FBBC05", fontcolor="#202124"]; Scrubbers [label="5. Halogen/Sulfur\nScrubbers\n(e.g., Silver Vanadate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GC [label="6. Gas Separation\n(GC Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCD [label="7. Detection\n(Thermal Conductivity\nDetector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="8. Data Analysis\n(%C, %H, %N)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Autosampler; Autosampler -> Furnace [label="Drop"]; Furnace -> Reduction [label="CO₂, H₂O, N₂, NOx, HBr"]; Reduction -> Scrubbers [label="CO₂, H₂O, N₂, HBr"]; Scrubbers -> GC [label="CO₂, H₂O, N₂"]; GC -> TCD [label="Separated Gases"]; TCD -> Data [label="Signal"]; }

Caption: Workflow for Bromine analysis via Oxygen Flask Combustion.

Method B: Combustion Ion Chromatography (CIC)

CIC is a modern, automated alternative to the Schöniger flask method. [11][12]The sample is combusted in a furnace, and the resulting gases are passed into an aqueous absorption solution. This solution is then automatically injected into an ion chromatograph, which separates the bromide ion from other anions and quantifies it with high sensitivity and specificity. [11][13]This technique has the significant advantage of being able to speciate and quantify multiple halogens (fluorine, chlorine, bromine, iodine) in a single run. [12]

Method C: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is an exceptionally powerful technique for trace and ultra-trace elemental analysis. [14][15]While typically used for metals, modern ICP-MS systems, particularly triple quadrupole (TQ) instruments, can be optimized for halogen detection. [16][17]The sample must first be completely digested, usually via microwave-assisted acid digestion, to convert the organically bound bromine into ionic bromide in solution. This solution is then introduced into an argon plasma, which ionizes the bromine atoms. The resulting ions are then separated by their mass-to-charge ratio and detected.

Expertise & Causality: The high ionization potential of bromine makes its analysis by traditional ICP-MS challenging. [17]However, using a reaction gas like oxygen in a collision/reaction cell (as in TQ-ICP-MS) can mitigate polyatomic interferences, significantly improving accuracy and detection limits for bromine. [16][17]This makes ICP-MS ideal for determining trace-level bromine impurities but may be overkill for assaying the bulk percentage in an API.

Comparative Analysis of Techniques

The choice of analytical technique is driven by the specific research question, be it purity confirmation, trace impurity analysis, or high-throughput screening.

Technique Principle Primary Use Case Sensitivity Advantages Disadvantages
CHN Combustion High-temperature oxidation and gas detection. [9]%C, %H, %N determination.% levelRapid, highly accurate, automated, small sample size. [18]Not for direct halogen analysis; requires halogen scrubbers. [10]
Oxygen Flask Sample combustion in a sealed O₂ flask, absorption, and titration. [19]%Br (and other halogens) determination.% to high ppmHigh accuracy, low capital cost, well-established.Labor-intensive, slow, destructive, requires skilled operator.
Combustion IC (CIC) Sample combustion followed by ion chromatography of absorbed gases. [11]%Br (and other halogens) determination.% to low ppmAutomated, can determine multiple halogens simultaneously. [12]Higher capital cost than titration, requires sample combustion.
ICP-MS Sample digestion, plasma ionization, and mass-to-charge separation. [15]Trace-level Br quantification, elemental impurity screening. [14]ppb to pptExtremely sensitive, multi-element capability. [16][20]High capital/operating cost, complex sample prep, matrix effects. [21]
X-Ray Fluorescence (XRF) Excitation of core electrons by X-rays and detection of emitted photons. [22]Rapid screening for Br presence and semi-quantitative analysis.% to high ppmNon-destructive, very fast, minimal sample prep. [22]Matrix effects can be significant, less accurate than destructive methods.

Data Presentation: Theoretical vs. Experimental

For a hypothetical compound, 6-bromo-2-methylthieno[3,2-d]pyrimidine (C₈H₇BrN₂S), with a Molecular Weight of 259.13 g/mol , the theoretical elemental composition is:

  • Carbon (C): 37.08%

  • Hydrogen (H): 2.72%

  • Nitrogen (N): 10.81%

  • Bromine (Br): 30.84%

  • Sulfur (S): 12.38%

A typical set of experimental results from a validated analysis might look as follows:

Element Technique Used Theoretical % Experimental Result 1 Experimental Result 2 Average % (± SD) Acceptance Criteria
CarbonCHN Combustion37.0837.1537.0137.08 ± 0.10± 0.4%
HydrogenCHN Combustion2.722.692.752.72 ± 0.04± 0.4%
NitrogenCHN Combustion10.8110.7510.8310.79 ± 0.06± 0.4%
BromineOxygen Flask/Titration30.8430.7130.9030.81 ± 0.13± 0.4%

Note: Acceptance criteria for elemental analysis in pharmaceuticals are typically within ±0.4% of the theoretical value.

Detailed Experimental Protocols

Protocol 1: Bromine Determination by Oxygen Flask Combustion
  • Preparation: Weigh accurately 5-10 mg of the 6-bromo-thienopyrimidine derivative onto a piece of ashless filter paper. Fold the paper securely around the sample and attach a fuse strip.

  • Flask Setup: Add 10 mL of 1 M potassium hydroxide (KOH) and 5 drops of 30% hydrogen peroxide to a 1 L heavy-walled combustion flask. Flush the flask thoroughly with pure oxygen for 2 minutes.

  • Combustion: Place the filter paper package into the platinum basket sample holder. Moisten the flask's stopper with deionized water and quickly insert it to seal the flask. Avert the flask behind a safety shield. Ignite the sample fuse using a focused infrared lamp.

  • Absorption: Once combustion is complete, allow the flask to stand for 15-20 minutes, shaking intermittently, to ensure complete absorption of the combustion products.

  • Reduction: After absorption, carefully open the flask. Rinse the stopper and sample holder with deionized water, collecting the rinsings in the flask. Add 5 mL of 0.5 M hydrazine sulfate solution to reduce any bromate or elemental bromine to bromide. Gently boil the solution for 10 minutes.

  • Titration: Cool the solution to room temperature and acidify with 8 M nitric acid. Place the flask on a magnetic stirrer and immerse a silver/silver chloride combination electrode. Titrate the solution with a standardized 0.01 M silver nitrate (AgNO₃) solution.

  • Calculation: Record the volume of AgNO₃ required to reach the potentiometric endpoint and calculate the percentage of bromine based on the sample weight and titrant concentration.

References

  • Paradelis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. Journal of Radioanalytical Chemistry. [Link]

  • Christe, K., & Schneider, S. (2026, February 3). Bromine. Britannica. [Link]

  • Hassan, S. S., & Tadros, F. S. (1986). Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]

  • Oreate AI Blog. (2025, December 30). Understanding the Bromine Test for Unsaturation in Organic Compounds. [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek Group plc. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Patel, D., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Scite.ai. (n.d.). The influence of bromine compounds on combustion processes. Scite.ai. [Link]

  • Cullis, C. F., Fish, A., & Ward, R. B. (1963). The influence of bromine compounds on combustion processes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Royal Society of Chemistry. (2002). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing. [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • ResearchGate. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF. [Link]

  • Clases, D., et al. (2020). Facets of ICP-MS and their potential in the medical sciences—Part 1: fundamentals, stand-alone and hyphenated techniques. PMC. [Link]

  • BYJU'S. (2020, March 5). Bromine Water Test. [Link]

  • ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. [Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]

  • Bhuiyan, M. H., et al. (2025, August 9). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica. [Link]

  • Gel'man, N. E. (2006). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. [Link]

  • APHA Press. (n.d.). 5320 DISSOLVED ORGANIC HALOGEN. Standard Methods For the Examination of Water and Wastewater. [Link]

  • Robertson Microlit Laboratories. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]

  • Scribd. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. [Link]

  • Al-Romaigh, H. A., et al. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

  • ResearchGate. (n.d.). Elemental analysis (C.H.N) of synthesized compounds and MS Spectral data. [Link]

  • SciSpace. (2019, January 11). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor. [Link]

  • Priya, V. A., et al. (2025, July 4). A Comprehensive Review on Synthetic Protocols and Pharmacological Profile of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research. [Link]

  • Hafez, H. N., et al. (2021, October 2). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry. [Link]

Sources

Safety Operating Guide

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This compound contains a bromine substituent and a piperazine moiety . It must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should this compound be mixed with non-halogenated solvent streams or disposed of down the drain.

Quick Reference Protocol:

Parameter Directive
Waste Stream Halogenated Organic (Red Label/Tag usually)
EPA/RCRA Status Unlisted Hazardous Waste (Treat as Toxic/Irritant)
Segregation Keep separate from strong oxidizers and acids.[1]

| Liquid Waste | Dissolve in DMSO/DCM


 Halogenated Carboy. |
| Solid Waste  | Double-bag (polyethylene) 

Solid Hazardous Waste Drum. |

Chemical Profile & Hazard Analysis

To ensure scientific integrity, we must understand why specific disposal routes are chosen. The disposal logic for 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is dictated by its functional groups.[1]

Structural Hazards[1]
  • Bromine Substituent (The Primary Driver): The presence of the halogen atom (Br) mandates that this waste be incinerated at higher temperatures (typically >1100°C) with specific scrubbers to prevent the formation of dioxins and furans. Mixing this with non-halogenated waste (which is often used as fuel blending) can damage standard incinerators and violate EPA regulations [1].

  • Piperazine Ring: This secondary amine renders the compound basic. While not acutely corrosive in small quantities, it can react exothermically with strong acids or oxidizers. It is also a known irritant and potential sensitizer [2].

  • Thienopyrimidine Scaffold: As a common pharmacophore for kinase inhibitors (e.g., EGFR, PI3K), this compound should be treated as bioactive and potentially cytotoxic until proven otherwise.

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid (Powder)

Use this protocol for expired stock, synthesis failures, or contaminated weighing solids.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended due to unknown permeation rates), lab coat, and safety goggles.[2] Use a powder hood or N95 respirator if handling open quantities >100mg.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.

  • Secondary Containment: Place the primary container inside a second heavy-duty zip-lock bag or a plastic wide-mouth jar.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write the full chemical name (do not use abbreviations like "Compound X").

    • Hazards: Check "Toxic" and "Irritant."

    • Constituents: "100% 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine".[1]

  • Disposal: Place in the lab's designated Solid Hazardous Waste drum.

Scenario B: Disposal of Liquid Solutions (Mother Liquors/Reaction Mixtures)

Use this protocol for HPLC waste, reaction mixtures, or dissolved stock.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste stream.[2]

    • Compatible: Dichloromethane (DCM), Chloroform, DMSO, DMF.

    • Incompatible: Strong acids (conc. H2SO4) or oxidizers (Peroxides).[3] Note: If dissolved in strong acid, neutralize pH to 5-9 before adding to organic waste containers.

  • Segregation: Pour the solution into the Halogenated Organic Waste carboy.

    • Critical Threshold: Most waste haulers classify a stream as "Halogenated" if the halogen content exceeds 1,000 ppm (0.1%) to 2% [3]. Since this molecule contains Bromine, even a dilute solution contributes to the halogen load.

  • Rinsing: Triple-rinse the original vessel with a minimal amount of acetone or DCM and add the rinsate to the same Halogenated Waste carboy.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific compound. This "self-validating" workflow ensures compliance with RCRA guidelines regarding halogenated solvents.[1]

DisposalWorkflow cluster_legend Key Protocol Logic Start Waste: 6-Bromo-4-(piperazin-1-yl) thieno[2,3-d]pyrimidine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Bagging Double Bag in Polyethylene SolidPath->Bagging SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck Labeling Label: 'Contains Bromine' Check: Toxic/Irritant Bagging->Labeling HaloStream Add to HALOGENATED Organic Waste Stream SolventCheck->HaloStream Yes NonHaloStream Does mixture contain >2% Halogens? SolventCheck->NonHaloStream No (e.g., Methanol/DMSO) HaloStream->Labeling NonHaloStream->HaloStream Yes (Compound conc. high) NonHaloStream->HaloStream Default Safety Rule (Segregate all Brominated cmpds) FinalDisposal EHS Pickup / Incineration Labeling->FinalDisposal Note1 Bromine content mandates Halogenated Stream to prevent equipment corrosion/dioxins.

Figure 1: Decision matrix for segregating brominated thienopyrimidine waste. Note that the default path for any concentration of this compound in solution is the Halogenated stream to ensure safety compliance.

Spill Contingency & Decontamination

In the event of a spill, the "Self-Validating" safety mechanism is the Dry Cleanup Method to prevent spreading the bioactive material.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Assess: If the spill is >500mg or outside a fume hood, contact EHS immediately.

  • Neutralize/Absorb:

    • Solids: Do not sweep vigorously (aerosol risk). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.

    • Liquids: Use a universal absorbent pad or vermiculite. Do not use bleach (sodium hypochlorite) immediately, as it may react with the piperazine amine to form chloramines. Use a mild detergent and water for the final wash.

  • Disposal of Debris: All absorbent materials must be treated as Solid Hazardous Waste (see Section 3.1).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Guidelines for Solvent Waste Recycling and Disposal: Halogenated vs. Non-Halogenated Definitions. Hazardous Waste Experts. [Link]

  • PubChem. (n.d.). Compound Summary: Thieno[2,3-d]pyrimidine derivatives and Piperazine Safety Data. National Library of Medicine. [Link][1]

  • Washington State University. (n.d.). Halogenated Solvents: Waste Management and Dangerous Waste Procedures.[2][3][4] WSU Environmental Health & Safety.[2] [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide: Segregation of Halogenated Wastes. EHS Policy Portal. [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.